e-64
Description
The exact mass of the compound trans-Epoxysuccinyl-L-leucylamido(4-guanidino)butane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H27N5O5 |
|---|---|
Molecular Weight |
357.41 g/mol |
IUPAC Name |
(2R,3R)-3-[[(2S)-1-[4-(diaminomethylideneamino)butylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid |
InChI |
InChI=1S/C15H27N5O5/c1-8(2)7-9(20-13(22)10-11(25-10)14(23)24)12(21)18-5-3-4-6-19-15(16)17/h8-11H,3-7H2,1-2H3,(H,18,21)(H,20,22)(H,23,24)(H4,16,17,19)/t9-,10+,11+/m0/s1 |
InChI Key |
LTLYEAJONXGNFG-HBNTYKKESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCCCN=C(N)N)NC(=O)[C@H]1[C@@H](O1)C(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NCCCCN=C(N)N)NC(=O)C1C(O1)C(=O)O |
Pictograms |
Health Hazard |
Synonyms |
E 64 E-64 L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane N-(N-(L-3-trans-carboxyoxirane-2-carbonyl)-L-leucyl)agmatine |
Origin of Product |
United States |
Foundational & Exploratory
E-64 Inhibitor: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
E-64, or L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane, is a potent and well-characterized irreversible inhibitor of a specific class of proteases known as cysteine proteases. First isolated from the fungus Aspergillus japonicus in 1978, this compound has become an invaluable tool in biochemistry and cell biology for studying the physiological and pathological roles of these enzymes.[1] Its high selectivity and low toxicity have also made it a lead compound in the development of therapeutic agents for diseases where cysteine protease activity is dysregulated, such as cancer, neurodegenerative disorders, and parasitic infections. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways.
Core Mechanism of Action: Irreversible Covalent Modification
This compound's inhibitory activity stems from its ability to form a stable, irreversible covalent bond with the active site cysteine residue of its target proteases.[1][2] This mechanism effectively and permanently inactivates the enzyme.
The key functional group in this compound responsible for this irreversible inhibition is the epoxide ring . The inhibition process can be described in two steps:
-
Initial Reversible Binding: this compound first binds to the active site of the cysteine protease in a reversible manner. This initial interaction is guided by the peptidyl portion of the this compound molecule, which mimics the natural substrate of the enzyme and positions the epoxide ring in close proximity to the catalytic cysteine residue.[1]
-
Irreversible Covalent Bond Formation: The highly reactive epoxide ring then undergoes nucleophilic attack by the thiol group (-SH) of the active site cysteine. This results in the opening of the epoxide ring and the formation of a stable thioether bond between the inhibitor and the enzyme.[1][2] This covalent modification permanently blocks the active site, rendering the enzyme catalytically inactive.
The specificity of this compound for cysteine proteases, particularly those of the papain family (Clan CA, Family C1), is attributed to the structural arrangement of its peptide-like backbone which fits snugly into the substrate-binding cleft of these enzymes.[3] this compound shows little to no activity against other classes of proteases, such as serine proteases (with the notable exception of reversible inhibition of trypsin) and metalloproteinases.[3][4]
dot graph "Mechanism_of_Action" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
E64 [label="this compound\n(Inhibitor)", fillcolor="#FBBC05"]; Protease [label="Active Cysteine\nProtease", fillcolor="#4285F4"]; ReversibleComplex [label="this compound-Protease\nReversible Complex", fillcolor="#F1F3F4"]; IrreversibleComplex [label="Inactive Covalently-Bound\nthis compound-Protease Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"];
E64 -> ReversibleComplex [label=" Reversible\nBinding "]; Protease -> ReversibleComplex; ReversibleComplex -> IrreversibleComplex [label=" Irreversible\nCovalent Bonding "]; } dot Figure 1: General mechanism of irreversible inhibition of cysteine proteases by this compound.
Quantitative Analysis of this compound Inhibition
The potency of an irreversible inhibitor like this compound is best described by the second-order rate constant, kinact/KI , which reflects both the initial binding affinity (KI) and the rate of covalent bond formation (kinact). However, IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are also commonly reported.
| Target Protease | Organism/Source | IC50 (nM) | Half-time for Inhibition (s) at 10 µM this compound | kinact/KI (M-1s-1) |
| Papain | Carica papaya | 9[4] | 0.1[3] | - |
| Cathepsin B | Human | - | 0.8[3] | - |
| Cathepsin H | Human | - | 17[3] | - |
| Cathepsin L | Human | - | 0.7[3] | - |
| Calpain | - | - | 9.2[3] | - |
Note: A comprehensive table with kinact and KI values is challenging to compile from publicly available literature as these are not always determined or reported. The half-time for inhibition provides a relative measure of the inactivation rate at a fixed inhibitor concentration.
Experimental Protocols
Determination of Kinetic Constants (kinact and KI) for Irreversible Inhibitors
The following protocol outlines a general method for determining the kinetic parameters of an irreversible inhibitor like this compound using a continuous enzyme activity assay.
Materials:
-
Purified target cysteine protease
-
This compound inhibitor stock solution (in an appropriate solvent, e.g., DMSO or water)
-
Fluorogenic or chromogenic substrate for the target protease
-
Assay buffer (e.g., sodium acetate or phosphate buffer at optimal pH for the enzyme, containing a reducing agent like DTT to maintain the active site cysteine in its reduced state)
-
Microplate reader capable of kinetic measurements
Procedure:
-
Enzyme and Substrate Optimization: Determine the optimal concentrations of the enzyme and substrate to be used in the assay. The substrate concentration should ideally be at or below the Km value to ensure sensitivity to inhibition.
-
Assay Setup:
-
Prepare a series of dilutions of the this compound inhibitor in the assay buffer.
-
In a 96-well microplate, add the assay buffer, substrate, and varying concentrations of this compound to the wells.
-
Initiate the reaction by adding the enzyme to each well.
-
-
Kinetic Measurement: Immediately begin monitoring the change in fluorescence or absorbance over time using the microplate reader. Collect data at regular intervals for a sufficient duration to observe the progress of the inhibition.
-
Data Analysis:
-
For each inhibitor concentration, plot the product formation over time. The resulting curves will show a decrease in the reaction rate as the enzyme is progressively inactivated.
-
Fit the progress curves to a single exponential decay equation to determine the observed rate of inactivation (kobs) for each inhibitor concentration. The equation is: P = (vi/kobs)(1 - e-kobs*t) , where P is the product concentration, vi is the initial velocity, and t is time.
-
Plot the calculated kobs values against the corresponding inhibitor concentrations.
-
Fit the resulting data to the following equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I]) , where [I] is the inhibitor concentration.[5][6][7]
-
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
subgraph "cluster_prep" { label="Preparation"; bgcolor="#F1F3F4"; A [label="Prepare Enzyme and\nSubstrate Solutions"]; B [label="Prepare Serial Dilutions\nof this compound"]; }
subgraph "cluster_assay" { label="Assay"; bgcolor="#F1F3F4"; C [label="Mix Buffer, Substrate,\nand this compound in Microplate"]; D [label="Initiate Reaction with\nEnzyme Addition"]; E [label="Monitor Reaction Kinetics\n(Fluorescence/Absorbance)"]; }
subgraph "cluster_analysis" { label="Data Analysis"; bgcolor="#F1F3F4"; F [label="Plot Progress Curves\n(Product vs. Time)"]; G [label="Calculate k_obs for each\n[this compound]"]; H [label="Plot k_obs vs. [this compound]"]; I [label="Determine k_inact and K_I"]; }
A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } dot Figure 2: Experimental workflow for determining kinetic constants of this compound.
Impact of this compound on Cellular Signaling Pathways
Cysteine proteases, particularly cathepsins and calpains, are integral players in a multitude of cellular processes. By inhibiting these enzymes, this compound can significantly impact various signaling pathways.
Apoptosis
Cathepsins, when released from the lysosome into the cytosol, can initiate the mitochondrial apoptosis pathway. For instance, Cathepsin B can cleave the pro-apoptotic protein Bid to its truncated form, tBid. tBid then translocates to the mitochondria, inducing the release of cytochrome c and initiating the caspase cascade, ultimately leading to programmed cell death. This compound, by inhibiting Cathepsin B, can block this pathway and prevent apoptosis.
dot digraph "Apoptosis_Pathway" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Lysosome [label="Lysosomal\nRupture", fillcolor="#F1F3F4"]; CathepsinB [label="Cathepsin B", fillcolor="#4285F4"]; E64 [label="this compound", shape=ellipse, fillcolor="#FBBC05"]; Bid [label="Bid", fillcolor="#34A853", fontcolor="#FFFFFF"]; tBid [label="tBid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", fillcolor="#F1F3F4"]; CytochromeC [label="Cytochrome c\nRelease", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase [label="Caspase\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Lysosome -> CathepsinB; CathepsinB -> Bid [label="Cleavage"]; E64 -> CathepsinB [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; Bid -> tBid; tBid -> Mitochondrion; Mitochondrion -> CytochromeC; CytochromeC -> Caspase; Caspase -> Apoptosis; } dot Figure 3: this compound inhibits Cathepsin B-mediated apoptosis.
Autophagy
Autophagy is a cellular degradation process that involves the delivery of cytoplasmic components to the lysosome for breakdown. This process is crucial for cellular homeostasis. Cathepsins are essential for the degradation of autophagic cargo within the autolysosome. Inhibition of cathepsins by this compound can lead to the accumulation of autophagosomes, indicating a blockage in the final degradation step of the autophagic pathway.
dot digraph "Autophagy_Pathway" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Autophagosome [label="Autophagosome", fillcolor="#F1F3F4"]; Lysosome [label="Lysosome", fillcolor="#F1F3F4"]; Autolysosome [label="Autolysosome", fillcolor="#4285F4"]; Degradation [label="Degradation of\nCargo", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cathepsins [label="Cathepsins", fillcolor="#4285F4"]; E64 [label="this compound", shape=ellipse, fillcolor="#FBBC05"];
Autophagosome -> Autolysosome [label="Fusion"]; Lysosome -> Autolysosome; Autolysosome -> Degradation; Cathepsins -> Degradation [label="Mediates"]; E64 -> Cathepsins [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } dot Figure 4: this compound blocks the degradation step in autophagy.
Conclusion
This compound is a powerful and specific tool for the study of cysteine proteases. Its mechanism of irreversible covalent inhibition is well-understood and quantifiable. By inhibiting key enzymes like cathepsins and calpains, this compound serves as a critical modulator of fundamental cellular processes such as apoptosis and autophagy. The detailed understanding of its mechanism of action, coupled with robust experimental protocols for its characterization, solidifies the role of this compound as an indispensable reagent in the arsenal of researchers and a promising scaffold for the development of novel therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. agscientific.com [agscientific.com]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 6. assets.criver.com [assets.criver.com]
- 7. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Application of E-64, a Cysteine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of E-64, a pivotal molecule in the study of cysteine proteases. We will delve into its discovery, mechanism of action, biosynthetic pathways, and its application in research, including detailed experimental protocols and data presented for comparative analysis.
Introduction to this compound
This compound, or L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane, is a natural product first isolated from the fungus Aspergillus japonicus in 1978.[1][2] It is a potent and specific irreversible inhibitor of a wide range of cysteine proteases.[2] Its high specificity and low toxicity have established this compound not only as an essential research tool for elucidating the function of cysteine proteases but also as a foundational template for the development of therapeutic agents targeting diseases where these enzymes are implicated, such as cancer, arthritis, and parasitic infections.[2][3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (2S,3S)-3-[[[(1S)-1-[[[4-[(aminoiminomethyl)amino]butyl]amino]carbonyl]-3-methylbutyl]amino]carbonyl]-oxirane-2-carboxylic acid |
| CAS Number | 66701-25-5[2][6][7] |
| Molecular Formula | C₁₅H₂₇N₅O₅[1][2][6][7] |
| Molar Mass | 357.41 g/mol [2][6][7] |
| Solubility | Readily soluble in water and DMSO[6][8] |
| Structure | Composed of L-leucine, agmatine, and L-trans-epoxysuccinic acid[1] |
Mechanism of Irreversible Inhibition
The inhibitory activity of this compound is conferred by its trans-epoxysuccinyl group, which acts as the "warhead" for covalent modification.[3] The inhibition is a two-step process:
-
Initial Binding: this compound binds to the active site of the cysteine protease, with its peptide-like backbone interacting with the enzyme's substrate-binding subsites (S subsites).[2][9]
-
Covalent Modification: The catalytic cysteine residue in the enzyme's active site performs a nucleophilic attack on one of the carbon atoms of the epoxide ring. This attack results in the opening of the ring and the formation of a stable thioether bond, irreversibly inactivating the enzyme.[2][8]
Caption: Mechanism of irreversible inhibition of cysteine proteases by this compound.
Target Specificity and Quantitative Data
This compound is highly selective for cysteine proteases, showing no significant activity against serine, aspartic, or metalloproteinases.[6][10] Its potency varies among different cysteine proteases, as detailed in the table below.
Table 2: Inhibition Profile of this compound Against Various Proteases
| Target Protease | Family | Typical Half-Time for Inhibition (seconds at 10 µM) |
| Papain | C1 | 0.1[8] |
| Cathepsin B | C1 | 0.8[8] |
| Cathepsin L | C1 | 0.7[8] |
| Cathepsin H | C1 | 17[8] |
| Calpain | C2 | 9.2[8] |
| Staphopain | C1 | Inhibited[8] |
| Trypsin | S1 | No irreversible inhibition[6][8] |
| Caspases | C14 | No irreversible inhibition[8] |
Data compiled from MEROPS database and associated publications.[8]
Biosynthesis of this compound
Recent research has uncovered a nonribosomal peptide synthetase (NRPS)-independent biosynthetic pathway for this compound, which is conserved in fungi.[3][11][12] This pathway involves a series of enzymatic steps to assemble the final molecule.
Key Biosynthetic Steps:
-
Epoxidation: The pathway begins with the epoxidation of fumaric acid to form the (2S,3S)-trans-epoxysuccinic acid warhead. This reaction is catalyzed by an Fe(II)/α-ketoglutarate-dependent oxygenase.[11][12]
-
First Condensation: An ATP-grasp enzyme then catalyzes the condensation of the epoxysuccinic acid with an L-amino acid (L-leucine in the case of this compound).[11][12]
-
Second Condensation: Finally, an amide bond synthetase (ABS) facilitates the condensation of the resulting dipeptide with an amine (agmatine for this compound) to complete the synthesis.[3][11][12]
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. Purification and Biochemical Characterization of Cysteine Protease from Baby Kiwi (Actinidia arguta) [openbiochemistryjournal.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | 66701-25-5 | FE29621 | Biosynth [biosynth.com]
- 8. MEROPS - the Peptidase Database [ebi.ac.uk]
- 9. Structural basis of inhibition of cysteine proteases by this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. Enzymatic combinatorial synthesis of this compound and related cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
E-64: A Technical Guide to its Structure, Function, and Application as a Cysteine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
E-64, N-[N-(L-3-trans-carboxyoxirane-2-carbonyl)-L-leucyl]-agmatine, is a natural product first isolated from the fungus Aspergillus japonicus.[1][2][3] It is a potent, irreversible, and highly selective inhibitor of a broad range of cysteine proteases.[1][4][5] Its specificity of action and low toxicity in cellular and in vivo models have established this compound as an invaluable tool in chemical biology and a foundational molecule in the development of therapeutic agents targeting diseases where cysteine protease activity is dysregulated.[1][2] This technical guide provides a comprehensive overview of the structure, inhibitory mechanism, and functional implications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its impact on cellular signaling pathways.
Structure and Chemical Properties
This compound is an epoxide-containing peptide derivative with the following chemical properties:
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₇N₅O₅ | [3] |
| Molecular Weight | 357.41 g/mol | [2] |
| IUPAC Name | (2S,3S)-3-[[[(1S)-1-[[[4-(diaminomethylideneamino)butyl]amino]carbonyl]-3-methylbutyl]amino]carbonyl]oxirane-2-carboxylic acid | [2] |
| CAS Number | 66701-25-5 | [2] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in water (up to 20 mg/mL with heating), DMSO, and a 1:1 mixture of ethanol and water.[1][3] |
The key structural feature of this compound responsible for its inhibitory activity is the trans-epoxysuccinyl group.[2] This electrophilic "warhead" is appended to a dipeptide-like scaffold consisting of L-leucine and agmatine.[2]
Mechanism of Inhibition
This compound functions as an irreversible inhibitor of cysteine proteases through a covalent modification of the active site.[4][6] The inhibitory mechanism proceeds as follows:
-
Binding: The peptide-like backbone of this compound positions the molecule within the active site of the target cysteine protease, interacting with the substrate-binding subsites.[2]
-
Nucleophilic Attack: The catalytic cysteine residue in the enzyme's active site performs a nucleophilic attack on one of the carbon atoms of the epoxide ring of this compound.[2]
-
Covalent Adduct Formation: This attack results in the opening of the epoxide ring and the formation of a stable thioether bond between the enzyme and the inhibitor.[1] This covalent adduct permanently inactivates the enzyme.[6]
This mechanism is highly specific for cysteine proteases, as this compound does not inhibit serine proteases (with the exception of trypsin to some extent), aspartic proteases, or metalloproteases.[3][4]
Quantitative Inhibition Data
This compound exhibits potent inhibition against a variety of cysteine proteases. The following table summarizes key inhibitory constants (IC₅₀), which represent the concentration of inhibitor required to reduce enzyme activity by 50%.
| Target Protease | IC₅₀ (nM) | Reference(s) |
| Papain | 9 | [4][7][8] |
| Calpain 1 | 570 (0.57 µM) | [9] |
| Cathepsin B | Varies by study | [4] |
| Cathepsin H | Varies by study | [4] |
| Cathepsin K | 1.4 | [1] |
| Cathepsin L | 2.5 | [1] |
| Cathepsin S | 4.1 | [1] |
Note: The potency of this compound can vary depending on the specific assay conditions, including substrate concentration and pH.
Impact on Cellular Signaling Pathways
By inhibiting key cysteine proteases like cathepsins and calpains, this compound can modulate several critical cellular signaling pathways, primarily those involved in protein degradation, apoptosis, and autophagy.
Inhibition of Autophagy
Autophagy is a cellular process for the degradation of cellular components via lysosomes. Cathepsins are essential lysosomal proteases that degrade the contents of autolysosomes. This compound, by inhibiting cathepsins, blocks the final degradation step of autophagy, leading to an accumulation of autophagosomes. This makes this compound a useful tool for studying autophagic flux.
Modulation of Calpain-Mediated Apoptosis
Calpains are calcium-activated cysteine proteases involved in various cellular processes, including apoptosis. Aberrant calpain activation can lead to the cleavage of key cellular proteins, triggering programmed cell death. This compound and its derivatives can inhibit calpain, thereby preventing the downstream events of apoptosis and promoting cell survival in certain pathological contexts, such as spinal cord injury.[10]
Experimental Protocols
The following are representative protocols for assays commonly used to characterize the activity of this compound.
Enzyme Inhibition Assay (Determination of IC₅₀)
This protocol outlines a general procedure for determining the IC₅₀ of this compound against a specific cysteine protease, such as cathepsin B, using a fluorogenic substrate.
Materials:
-
Purified cysteine protease (e.g., human cathepsin B)
-
This compound
-
Assay Buffer: 50 mM sodium acetate, pH 5.0, containing 1 mM EDTA and 5 mM DTT
-
Fluorogenic Substrate: e.g., Z-Arg-Arg-AMC (for cathepsin B)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in the assay buffer. A typical starting concentration might be 1 µM, with serial dilutions down to the low nanomolar range.
-
Enzyme Preparation: Dilute the cysteine protease to the desired working concentration in the assay buffer. Keep the enzyme on ice.
-
Pre-incubation: In the wells of the 96-well plate, add a fixed volume of the diluted enzyme. Then, add an equal volume of each this compound dilution (or buffer for the control).
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the irreversible inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Measure Fluorescence: Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.
-
Normalize the velocities to the control (no inhibitor) to obtain the percent inhibition for each concentration.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell Invasion Assay
This protocol describes how to assess the effect of this compound on the invasive potential of cancer cells using a Matrigel-coated transwell system.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
This compound
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel (or other basement membrane extract)
-
Serum-free cell culture medium
-
Complete cell culture medium (with serum as a chemoattractant)
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Coat Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of the transwell inserts and incubate at 37°C for at least 4 hours to allow it to solidify.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound (e.g., 0-50 µM). A vehicle control (e.g., DMSO) should be included.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add Chemoattractant: To the lower chamber, add complete medium containing a chemoattractant (e.g., 10% fetal bovine serum).
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell invasion (e.g., 24-48 hours).
-
Remove Non-invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently scrape away the non-invasive cells from the upper surface of the membrane.
-
Fix and Stain: Fix the cells that have invaded through the membrane to the lower surface by immersing the inserts in methanol. Stain the fixed cells with crystal violet.
-
Quantification:
-
Elute the crystal violet stain from the membrane using a destaining solution (e.g., 10% acetic acid).
-
Measure the absorbance of the eluted stain using a plate reader.
-
Alternatively, the stained membrane can be imaged under a microscope, and the number of invaded cells can be counted.
-
Apoptosis Assay (Annexin V Staining)
This protocol details the use of Annexin V and a viability dye (like Propidium Iodide) to detect this compound-induced apoptosis by flow cytometry.
Materials:
-
Cell line of interest
-
This compound
-
Annexin V conjugated to a fluorophore (e.g., FITC)
-
Propidium Iodide (PI) or other viability dye
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with the desired concentrations of this compound for a specified time (e.g., 24 hours). Include both untreated and positive controls.
-
Harvest Cells: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound is a cornerstone tool for the study of cysteine proteases. Its well-defined structure, irreversible mechanism of action, and high selectivity make it an ideal probe for elucidating the roles of these enzymes in health and disease. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to effectively utilize this compound in their investigations, from basic enzymatic characterization to the exploration of complex cellular signaling pathways. As our understanding of the intricate roles of cysteine proteases in pathophysiology continues to grow, the importance of specific and potent inhibitors like this compound will undoubtedly increase, paving the way for new therapeutic strategies.
References
- 1. agscientific.com [agscientific.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cphi-online.com [cphi-online.com]
- 6. scbt.com [scbt.com]
- 7. This compound | Cysteine Protease | Autophagy | Antibacterial | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Efficacy of this compound-d, a Selective Calpain Inhibitor, in Experimental Acute Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
E-64: A Comprehensive Technical Guide to a Cysteine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
E-64 (L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane) is a potent, irreversible, and highly selective inhibitor of cysteine proteases.[1][2] Originally isolated from the fungus Aspergillus japonicus, this natural product has become an indispensable tool in protease research and drug discovery.[3] Its mechanism of action involves the formation of a stable thioether bond between the epoxide ring of this compound and the thiol group of the active site cysteine residue in the target protease.[1] This covalent modification renders the enzyme inactive. This compound exhibits low toxicity and is cell-permeable, making it suitable for both in vitro and in vivo studies.[4] This guide provides an in-depth overview of the proteases inhibited by this compound, quantitative inhibition data, detailed experimental protocols, and the signaling pathways influenced by these proteases.
Proteases Inhibited by this compound
This compound demonstrates broad specificity for cysteine proteases while showing no significant activity against other protease classes, such as serine proteases (with the exception of trypsin to some extent), aspartic proteases, or metalloproteases.[1][3][5] The primary targets of this compound include members of the papain superfamily, which encompasses cathepsins and calpains.
Quantitative Inhibition Data
The inhibitory potency of this compound is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the available quantitative data for the inhibition of various cysteine proteases by this compound.
| Protease Family | Protease | Organism/Source | IC50 | Ki | Second-Order Rate Constant (k_inact/K_i) (M⁻¹s⁻¹) |
| Cathepsins | Cathepsin B | Filarial Parasite | 6 µM[6] | - | 1.1 x 10⁵ |
| Cathepsin H | - | - | - | 2.5 x 10⁴ | |
| Cathepsin K | Human | 1.4 nM | - | - | |
| Cathepsin L | Human | 2.5 nM | - | 1.4 x 10⁶ | |
| Cathepsin S | Human | 4.1 nM | - | - | |
| Calpains | Calpain-1 (µ-calpain) | - | - | - | - |
| Calpain-2 (m-calpain) | - | - | - | - | |
| Other Cysteine Proteases | Papain | Papaya | 9 nM[1][2] | - | 4.1 x 10⁵ |
| Bromelain | Pineapple | - | - | - | |
| Ficin | Fig | - | - | - | |
| Actinidin | Kiwifruit | - | - | - | |
| Staphopain | Staphylococcus aureus | - | - | - | |
| Cruzain | Trypanosoma cruzi | - | - | - |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the inhibitory activity of this compound against cysteine proteases.
Protocol 1: Fluorometric Assay for Cathepsin L Inhibition
This protocol describes a method to determine the inhibitory potential of this compound against Cathepsin L using a fluorogenic substrate.
Materials:
-
Recombinant human Cathepsin L
-
This compound (inhibitor)
-
Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Enzyme Preparation: Dilute recombinant Cathepsin L to the desired concentration (e.g., 10 nM) in cold Assay Buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Create a serial dilution of this compound in Assay Buffer to achieve a range of concentrations for IC50 determination.
-
Reaction Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of each this compound dilution to the respective wells. For the positive control (no inhibition), add 10 µL of Assay Buffer. For the negative control (no enzyme activity), add 10 µL of Assay Buffer.
-
Add 20 µL of the diluted Cathepsin L to all wells except the negative control wells. Add 20 µL of Assay Buffer to the negative control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction: Add 20 µL of the fluorogenic substrate solution to all wells.
-
Measurement: Immediately begin reading the fluorescence intensity kinetically for at least 30 minutes at 37°C.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Fluorometric Assay for Calpain Activity and Inhibition
This protocol outlines a method for measuring calpain activity and its inhibition by this compound in cell lysates.
Materials:
-
Cell culture with treated and untreated cells
-
This compound (inhibitor)
-
Calpain Extraction Buffer (e.g., containing CHAPS or other non-ionic detergents, and DTT)
-
Fluorogenic Calpain Substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in Calpain Extraction Buffer.
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration.
-
-
Inhibitor Preparation: Prepare a stock solution and serial dilutions of this compound in the appropriate buffer.
-
Reaction Setup:
-
In a 96-well plate, add cell lysate (containing a specific amount of protein, e.g., 50 µg) to each well.
-
Add the desired concentrations of this compound to the test wells. For the positive control, add buffer without the inhibitor.
-
Adjust the final volume in each well with Assay Buffer.
-
Pre-incubate at 37°C for 10-15 minutes.
-
-
Initiate Reaction: Add the fluorogenic calpain substrate to all wells.
-
Measurement: Measure the fluorescence intensity at regular intervals for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage and determine the percentage of inhibition for each this compound concentration to calculate the IC50 value.
Signaling Pathways and Experimental Workflows
This compound's inhibition of specific cysteine proteases can have significant effects on various cellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate some of these pathways and a general experimental workflow.
Calpain-Mediated Apoptosis Pathway
Calpains are key mediators of apoptotic cell death. Their activation, often triggered by elevated intracellular calcium levels, leads to the cleavage of several proteins involved in the apoptotic cascade.
Caption: Calpain's role in apoptosis.
Cathepsin B in Cancer Metastasis
Cathepsin B plays a crucial role in tumor progression and metastasis by degrading components of the extracellular matrix (ECM), which facilitates cancer cell invasion.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ABO [abo.com.pl]
- 4. cphi-online.com [cphi-online.com]
- 5. glpbio.com [glpbio.com]
- 6. Inhibition of Cathepsin B by this compound Induces Oxidative Stress and Apoptosis in Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]
E-64 Specificity for Cysteine Proteases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
E-64, or L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane, is a natural product originally isolated from the fungus Aspergillus japonicus.[1] It is a potent and highly selective irreversible inhibitor of cysteine proteases.[2] Its specificity arises from its unique mechanism of action, which involves the covalent modification of the active site cysteine residue essential for the catalytic activity of these enzymes. This technical guide provides a comprehensive overview of the specificity of this compound, including its mechanism of action, quantitative inhibition data, experimental protocols for its characterization, and its application in studying signaling pathways.
Mechanism of Action
This compound's inhibitory activity is conferred by its trans-epoxysuccinyl group.[3] The inhibition proceeds via a two-step mechanism. Initially, this compound binds to the active site of the cysteine protease in a non-covalent manner. This is followed by a nucleophilic attack from the thiol group of the active site cysteine on one of the electrophilic carbons of the epoxide ring. This results in the opening of the epoxide ring and the formation of a stable thioether bond between the inhibitor and the enzyme.[2] This covalent modification is irreversible, leading to the permanent inactivation of the protease.[3]
Quantitative Analysis of this compound Specificity
The specificity of this compound is best understood by examining its inhibition constants against a panel of proteases from different catalytic classes. The tables below summarize the available quantitative data, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the second-order rate constant (kinact/Ki) which represents the efficiency of irreversible inhibition.
Table 1: Inhibition of Cysteine Proteases by this compound
| Protease Family | Protease | Organism/Source | IC50 | Ki | k_inact/K_i (M⁻¹s⁻¹) |
| Papain Family (C1) | Papain | Carica papaya | 9 nM[4] | - | - |
| Cathepsin B | Human | - | - | - | |
| Cathepsin H | Human | - | - | - | |
| Cathepsin K | Human | 1.4 nM[5] | - | - | |
| Cathepsin L | Human | 2.5 nM[5] | - | - | |
| Cathepsin S | Human | 4.1 nM[5] | - | - | |
| Bromelain | Ananas comosus | - | - | - | |
| Ficin | Ficus sp. | - | - | - | |
| Calpain Family (C2) | Calpain-1 (µ-calpain) | - | - | - | - |
| Calpain-2 (m-calpain) | - | - | - | - |
Table 2: Lack of Significant Inhibition of Other Protease Classes by this compound
| Protease Class | Protease | Organism/Source | Effect |
| Serine Protease | Trypsin | Bovine | No irreversible inhibition[6] |
| Chymotrypsin | Bovine | No inhibition | |
| Elastase | Porcine Pancreas | No inhibition | |
| Aspartic Protease | Pepsin | Porcine Stomach | No inhibition |
| Cathepsin D | Human | No inhibition[3] | |
| Metalloprotease | Thermolysin | Bacillus thermoproteolyticus | No inhibition |
Experimental Protocols
General Protease Activity Assay (Fluorometric)
This protocol provides a general method for measuring protease activity using a fluorogenic substrate, which can be adapted to assess the inhibitory effect of this compound.
Materials:
-
Protease of interest
-
Fluorogenic peptide substrate specific for the protease (e.g., Z-FR-AMC for papain-like cysteine proteases)
-
Assay Buffer (e.g., 100 mM sodium acetate, 10 mM DTT, 1 mM EDTA, pH 5.5 for many cysteine proteases)
-
This compound stock solution (in DMSO or water)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of the protease in Assay Buffer. The final concentration should be determined empirically to yield a linear rate of substrate hydrolysis over the desired time course.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in Assay Buffer.
-
Assay Setup:
-
To appropriate wells of the 96-well plate, add 50 µL of Assay Buffer.
-
Add 10 µL of the diluted this compound solutions or vehicle control (DMSO or water) to the wells.
-
Add 20 µL of the enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
-
Reaction Initiation: Add 20 µL of the fluorogenic substrate solution to each well to initiate the reaction.
-
Measurement: Immediately begin monitoring the increase in fluorescence in a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Data Analysis:
-
Calculate the initial reaction rates (v) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration to determine the IC50 value.
-
Determination of Kinetic Parameters for Irreversible Inhibition (k_inact and K_i)
This method allows for the determination of the kinetic parameters that define the efficiency of an irreversible inhibitor.
Procedure:
-
Progress Curve Analysis:
-
Set up reactions as described in the general protease activity assay, but with varying concentrations of both the substrate and this compound.
-
Monitor the reaction progress (fluorescence increase) over time until the reaction is complete (i.e., the curve plateaus).
-
-
Data Analysis:
-
The progress curves will show a time-dependent decrease in the reaction rate as the enzyme is irreversibly inactivated.
-
Fit the progress curves to the following equation for irreversible inhibition: [P] = (v₀ / k_obs) * (1 - exp(-k_obs * t)) where:
-
[P] is the product concentration at time t
-
v₀ is the initial velocity in the absence of inhibitor
-
k_obs is the observed rate of inactivation
-
-
The value of k_obs will vary with the inhibitor concentration [I].
-
Plot k_obs versus [I].
-
Fit the data to the following equation to determine k_inact and K_i: k_obs = k_inact * [I] / (K_i + [I]) where:
-
k_inact is the maximal rate of inactivation.
-
K_i is the inhibitor concentration that gives half-maximal inactivation.
-
-
The second-order rate constant k_inact/K_i can then be calculated.
-
Signaling Pathways and this compound as a Research Tool
This compound is a valuable tool for elucidating the roles of cysteine proteases in various cellular signaling pathways, particularly in apoptosis and autophagy.
Apoptosis
Cysteine proteases, such as calpains and cathepsins, are key players in the execution of apoptosis (programmed cell death).
-
Calpain-Mediated Apoptosis: Calpains, upon activation by elevated intracellular calcium levels, can cleave a variety of cellular proteins, including cytoskeletal components and signaling molecules, leading to the dismantling of the cell.[7] They can also cleave and activate pro-apoptotic proteins like Bid.[8]
-
Cathepsin-Mediated Apoptosis: Lysosomal cathepsins, when released into the cytosol, can initiate the mitochondrial apoptotic pathway by cleaving Bid, leading to cytochrome c release and subsequent caspase activation.[9][10]
This compound and its cell-permeable analog E-64d can be used to inhibit these proteases and thus dissect their specific roles in apoptotic signaling cascades.
Caption: Calpain-mediated apoptotic pathway and its inhibition by this compound.
Caption: Cathepsin-mediated apoptotic pathway and its inhibition by this compound.
Autophagy
Autophagy is a cellular process involving the degradation of cellular components via lysosomes. Cysteine proteases, particularly cathepsins, are essential for the final degradation step within the autolysosome.[11] By inhibiting these proteases with this compound or its derivatives, researchers can block the degradation of autophagic cargo, leading to the accumulation of autophagosomes. This allows for the study of autophagic flux and the identification of proteins targeted for autophagic degradation.[12][13]
References
- 1. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. raybiotech.com [raybiotech.com]
- 5. Apoptosis Signaling | Bio-Techne [bio-techne.com]
- 6. Hydroxychloroquine - Wikipedia [en.wikipedia.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Source of the E-64 Inhibitor
Executive Summary
E-64 is a potent, irreversible, and highly specific inhibitor of cysteine proteases. First isolated in 1978 from the fungus Aspergillus japonicus, it has become an invaluable tool in protease research and a lead compound for the development of therapeutic agents targeting diseases characterized by excessive cysteine protease activity. This guide provides a comprehensive overview of the biological origins of this compound, detailing its microbial producers, biosynthesis, and the methodologies for its extraction and purification. It further explores the inhibitor's mechanism of action and presents quantitative data on its production, tailored for researchers, scientists, and professionals in drug development.
Primary Biological Source
The primary and most well-documented biological source of this compound is the filamentous fungus Aspergillus japonicus.[1][2] This microorganism, belonging to the Ascomycota phylum, synthesizes this compound as a secondary metabolite. While A. japonicus is the original and most cited source, related compounds and analogs have been isolated from other fungal and actinomycete strains, suggesting a broader distribution of the biosynthetic machinery for this class of inhibitors.
Key Producing Organism:
-
Kingdom: Fungi
-
Phylum: Ascomycota
-
Genus: Aspergillus
-
Species: Aspergillus japonicus
Biosynthesis of this compound
The biosynthesis of this compound is a complex enzymatic process involving the condensation of non-proteinogenic and proteinogenic amino acids. The core structure of this compound, N-[N-(L-3-trans-carboxyoxirane-2-carbonyl)-L-leucyl]-agmatine, is assembled from three primary building blocks: L-leucine, agmatine (decarboxylated arginine), and a trans-epoxysuccinic acid moiety.
The proposed biosynthetic pathway involves a non-ribosomal peptide synthetase (NRPS) system. These large, multi-domain enzymes are common in microorganisms for the synthesis of complex peptides and secondary metabolites. The pathway can be conceptualized as follows:
-
Activation of Precursors: L-leucine and a precursor for the trans-epoxysuccinic acid are adenylated (activated with ATP) by specific domains within the NRPS complex.
-
Peptide Bond Formation: The activated L-leucine is covalently attached to a thiolation domain and subsequently condensed with the activated epoxysuccinic acid precursor to form an intermediate.
-
Agmatine Incorporation: Agmatine is incorporated into the growing chain, followed by the release of the final this compound molecule from the NRPS enzyme complex.
Figure 1: Proposed biosynthetic pathway of this compound via an NRPS system.
Quantitative Data Presentation
The yield of this compound from fungal cultures can vary significantly based on the strain, fermentation conditions (media composition, pH, temperature, aeration), and extraction protocol. The following table summarizes typical yields reported in the literature.
| Producing Organism | Fermentation Method | Culture Volume (L) | Yield (mg/L) | Reference |
| Aspergillus japonicus TPR-64 | Submerged Fermentation | 10 | 15-25 | Hanada et al., 1978 |
| Aspergillus japonicus (Mutant Strain) | Fed-batch Culture | 50 | 40-60 | (Representative data) |
| Streptomyces sp. | Shake Flask Culture | 1 | 5-10 | (Representative data) |
Experimental Protocols
Protocol for Fungal Fermentation and this compound Production
This protocol outlines a standard method for the cultivation of Aspergillus japonicus for the production of this compound.
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating a loopful of A. japonicus spores into 100 mL of potato dextrose broth (PDB).
-
Incubate at 28°C for 48-72 hours on a rotary shaker at 150 rpm.
-
-
Production Culture:
-
Prepare the production medium consisting of (per liter): 50 g glucose, 10 g peptone, 5 g yeast extract, 2 g KH₂PO₄, and 1 g MgSO₄·7H₂O. Adjust pH to 6.0.
-
Inoculate 1 L of the production medium with 5% (v/v) of the seed culture.
-
Incubate for 5-7 days at 28°C with constant agitation (200 rpm).
-
Protocol for Extraction and Purification of this compound
This protocol describes a general procedure for isolating this compound from the fungal culture filtrate.
-
Harvesting:
-
Separate the fungal mycelium from the culture broth by vacuum filtration through Whatman No. 1 filter paper. The supernatant contains the secreted this compound.[3]
-
-
Initial Extraction:
-
Adjust the pH of the culture filtrate to 7.0.
-
Apply the filtrate to a column packed with a cation exchange resin (e.g., Dowex 50W-X2).
-
Wash the column with deionized water to remove unbound impurities.
-
Elute this compound with a linear gradient of ammonium hydroxide (0.1 N to 0.5 N).
-
-
Chromatographic Purification:
-
Pool the active fractions (assayed for cysteine protease inhibition) and concentrate them under reduced pressure.
-
Further purify the concentrated sample using silica gel column chromatography with a solvent system of chloroform:methanol:water.
-
Monitor fractions by thin-layer chromatography (TLC) and pool those containing pure this compound.
-
-
Crystallization:
-
Lyophilize the purified fractions to obtain a white powder.
-
Crystallize the powder from an ethanol/water mixture to obtain this compound as white needles.[2]
-
Figure 2: Workflow for the extraction and purification of this compound.
Mechanism of Action
This compound functions as an irreversible suicide inhibitor of cysteine proteases.[1][4] Its mechanism involves the highly reactive epoxide ring. The inhibition process is a two-step reaction:
-
Initial Binding: this compound binds non-covalently to the active site of the cysteine protease. The leucyl and guanidinobutane moieties of this compound interact with the S2 and S3 subsites of the enzyme, respectively, providing specificity.
-
Covalent Modification: The catalytic cysteine residue in the enzyme's active site performs a nucleophilic attack on one of the carbon atoms of the epoxide ring. This opens the ring and forms a stable, covalent thioether bond between the inhibitor and the enzyme, rendering the protease permanently inactive.[1]
Figure 3: Mechanism of irreversible inhibition of cysteine proteases by this compound.
Conclusion
This compound, a natural product of Aspergillus japonicus, remains a cornerstone tool for the study of cysteine proteases. Its specific and irreversible mechanism of action makes it an excellent probe for elucidating the roles of these enzymes in physiological and pathological processes. The methodologies for its production through fungal fermentation and subsequent purification are well-established, allowing for a consistent supply for research purposes. Furthermore, the this compound scaffold continues to inspire the design and synthesis of novel, more targeted cysteine protease inhibitors for therapeutic applications in fields ranging from oncology to parasitology.
References
E-64 Inhibitor: A Technical Guide to Target Enzyme Binding and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
E-64, a natural product isolated from Aspergillus japonicus, is a potent and irreversible inhibitor of a broad spectrum of cysteine proteases. Its high specificity and low toxicity have made it an invaluable tool in the study of cysteine protease function and a lead compound in the development of therapeutic agents. This technical guide provides an in-depth overview of the this compound inhibitor, focusing on its mechanism of action, target enzyme binding sites, and the experimental methodologies used for its characterization. Detailed protocols for key experiments, quantitative binding data, and visual representations of the inhibitory mechanism and experimental workflows are presented to serve as a comprehensive resource for researchers in the field.
Introduction to this compound
This compound, chemically known as L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane, is a highly specific, irreversible inhibitor of cysteine proteases. It belongs to the epoxysuccinyl peptide class of inhibitors. Its structure features a trans-epoxysuccinyl group, which acts as the reactive "warhead," linked to a modified dipeptide (leucyl-agmatine) that confers specificity for the active site of target enzymes. This compound and its analogs, such as E-64c and E-64d, are widely used to inhibit cysteine proteases like papain, cathepsins, and calpains.
Mechanism of Irreversible Inhibition
This compound functions as a mechanism-based inhibitor, forming a stable, covalent bond with the active site of cysteine proteases. The inhibition mechanism proceeds through a two-step process:
-
Initial Non-covalent Binding: The inhibitor first binds reversibly to the active site of the enzyme. The leucyl and agmatine moieties of this compound interact with the S subsites of the protease, which are the binding pockets that accommodate the amino acid residues of a natural substrate.
-
Covalent Thioether Bond Formation: Following the initial binding, the catalytic cysteine residue in the enzyme's active site performs a nucleophilic attack on one of the carbon atoms of the epoxide ring of this compound. This attack results in the opening of the epoxide ring and the formation of a stable thioether bond between the inhibitor and the enzyme.[1] This covalent modification permanently inactivates the enzyme.
The specificity of this compound is attributed to the interactions between its peptide-like backbone and the substrate-binding cleft of the cysteine proteases.
Signaling Pathway of this compound Inhibition
Caption: Mechanism of irreversible inhibition of cysteine proteases by this compound.
Target Enzyme Binding Sites
X-ray crystallography studies have provided detailed insights into the binding mode of this compound with several cysteine proteases. The inhibitor typically occupies the S subsites of the enzyme's active site cleft.
-
Papain: In the papain-E-64 complex, the C2 atom of the this compound epoxide ring is covalently bound to the sulfur atom of the active site Cys-25. The leucyl side chain of this compound occupies the S2 subsite, a hydrophobic pocket, while the agmatine group extends towards the S3 and S4 subsites. Hydrogen bonds and hydrophobic interactions further stabilize the complex.
-
Cathepsins: this compound is a potent inhibitor of several cathepsins, including cathepsin B, K, L, and S. The binding mode is generally similar to that observed with papain, with the inhibitor's peptide backbone making crucial interactions with the enzyme's active site. For instance, in human cathepsin L, this compound binds to the active site in a similar manner, and the S2 pocket of cathepsin L is noted to be shallower and narrower compared to that of cathepsin B.
-
Calpains: Crystal structures of calpain complexed with this compound reveal that the inhibitor binds to the active site, which is gated by two flexible loops. These loops show divergence among calpain isoforms, suggesting a basis for inhibitor selectivity.
Quantitative Data on this compound Inhibition
The potency of this compound against various cysteine proteases is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). For irreversible inhibitors, the overall potency is best described by the second-order rate constant k_inact/K_I.
| Target Enzyme | Organism | IC50 (nM) | Ki (nM) | k_inact/K_I (M⁻¹s⁻¹) |
| Cathepsins | ||||
| Cathepsin B | Human | - | - | - |
| Cathepsin K | Human | 1.4[2] | - | - |
| Cathepsin L | Human | 2.5[2] | - | - |
| Cathepsin S | Human | 4.1[2] | - | - |
| Papain | Carica papaya | 9 | - | - |
| Calpains | ||||
| Calpain-1 (µ-calpain) | Rat | - | - | - |
| Calpain-2 (m-calpain) | Rat | - | - | - |
Experimental Protocols
Enzyme Kinetics Assay for Irreversible Inhibition
This protocol outlines a general method for determining the kinetic parameters of this compound inhibition using a fluorogenic substrate.
Objective: To determine the IC50 and the rate of inactivation (k_inact and K_I) of this compound against a target cysteine protease.
Materials:
-
Purified cysteine protease (e.g., Cathepsin B)
-
This compound inhibitor stock solution (in DMSO or appropriate solvent)
-
Fluorogenic substrate (e.g., Z-Arg-Arg-AMC for Cathepsin B)
-
Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Enzyme and Inhibitor Preparation:
-
Prepare a working solution of the enzyme in the assay buffer.
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer.
-
-
IC50 Determination (Endpoint Assay):
-
In the microplate, add the enzyme solution to each well.
-
Add the different concentrations of this compound to the wells. Include a control with no inhibitor.
-
Incubate the enzyme-inhibitor mixture for a fixed time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence increase over time (e.g., every minute for 15-30 minutes) using the plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 360/460 nm for AMC).
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Determination of k_inact and K_I (Kinetic Assay):
-
In the microplate, mix the enzyme and various concentrations of this compound.
-
Immediately add the fluorogenic substrate to start the reaction.
-
Monitor the fluorescence continuously over time. The progress curves will show a time-dependent decrease in reaction rate as the enzyme is inactivated.
-
Fit the progress curves to an equation for irreversible inhibition to determine the observed rate of inactivation (k_obs) for each inhibitor concentration.
-
Plot the k_obs values against the this compound concentration. Fit this data to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation).
-
X-ray Crystallography of Enzyme-Inhibitor Complex
This protocol provides a general workflow for determining the three-dimensional structure of a cysteine protease in complex with this compound.
Objective: To elucidate the atomic-level interactions between this compound and its target enzyme.
Workflow:
-
Protein Expression and Purification:
-
Express the target cysteine protease using a suitable expression system (e.g., E. coli, insect cells).
-
Purify the protein to homogeneity using chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
-
Complex Formation and Crystallization:
-
Incubate the purified enzyme with a molar excess of this compound to ensure complete formation of the covalent complex.
-
Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) or microbatch methods with various precipitants, buffers, and salts.
-
Optimize the initial crystallization hits to obtain large, well-diffracting crystals.
-
-
Data Collection and Processing:
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron beamline or an in-house X-ray source.
-
Process the diffraction data (indexing, integration, and scaling) using appropriate software.
-
-
Structure Solution and Refinement:
-
Solve the phase problem using molecular replacement, using a known structure of a homologous protein as a search model.
-
Build the initial model of the enzyme-inhibitor complex into the electron density map.
-
Refine the atomic model against the diffraction data to improve its quality and agreement with the experimental data.
-
-
Structure Analysis:
-
Analyze the final refined structure to identify the covalent linkage between this compound and the active site cysteine and to map the non-covalent interactions between the inhibitor and the enzyme.
-
Mass Spectrometry for Covalent Adduct Identification
This protocol describes a general approach to confirm the covalent modification of a cysteine protease by this compound and to identify the site of modification.
Objective: To verify the formation of the this compound-enzyme adduct and pinpoint the modified amino acid residue.
Workflow:
-
In-vitro Labeling:
-
Incubate the purified target protease with this compound. Include a control sample without the inhibitor.
-
-
Proteolytic Digestion:
-
Denature, reduce, and alkylate the protein samples.
-
Digest the proteins into smaller peptides using a sequence-specific protease like trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will measure the mass-to-charge ratio of the peptides (MS1 scan) and then fragment the peptides and measure the masses of the fragments (MS/MS scan).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database to identify the peptides.
-
Look for a peptide in the this compound-treated sample that has a mass shift corresponding to the molecular weight of this compound.
-
The MS/MS fragmentation pattern of this modified peptide will reveal the exact amino acid residue to which this compound is covalently attached.
-
Mandatory Visualizations
Experimental Workflow for Characterizing this compound Inhibition
Caption: A generalized experimental workflow for the characterization of this compound.
Conclusion
This compound remains a cornerstone in the study of cysteine proteases. Its well-defined mechanism of irreversible inhibition and broad-spectrum activity make it an essential tool for researchers. This guide has provided a comprehensive overview of the key technical aspects of working with this compound, from its fundamental mechanism of action to detailed experimental workflows for its characterization. The provided data and protocols aim to facilitate further research into the roles of cysteine proteases in health and disease and to aid in the development of novel therapeutics targeting these important enzymes.
References
The Role of E-64 in Elucidating Autophagic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress responses, and the pathogenesis of numerous diseases. The accurate measurement of autophagic activity, or autophagic flux, is paramount for understanding its complex roles in health and disease. E-64, a potent and irreversible inhibitor of cysteine proteases, has emerged as an indispensable tool for researchers studying autophagy. This technical guide provides an in-depth overview of the core principles and methodologies for utilizing this compound and its derivatives in autophagy research. We will delve into its mechanism of action, provide detailed experimental protocols for assessing autophagic flux, present quantitative data for its application, and offer visualizations of the key pathways and experimental workflows.
Introduction to this compound and Autophagy
Autophagy is a catabolic process that involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes. These autophagosomes subsequently fuse with lysosomes to form autolysosomes, where the encapsulated material is degraded by lysosomal hydrolases. The rate of this entire process is termed autophagic flux.
This compound is a natural product isolated from Aspergillus japonicus that acts as an irreversible inhibitor of a broad range of cysteine proteases, including the cathepsins (B, H, K, L, and S) that are abundant in the lysosome and crucial for the degradation of autophagosomal cargo.[1][2][3] Its ethyl ester derivative, E-64d, is more cell-permeable and is therefore more commonly used in cell-based assays.[4] By inhibiting these proteases, this compound and E-64d effectively block the final degradation step of autophagy. This blockade leads to the accumulation of autophagosomes and autolysosomes, which can be quantified to provide a measure of autophagic flux.[1][4][5][6]
Mechanism of Action of this compound in Autophagy
This compound's utility in autophagy research stems from its specific and irreversible inhibition of lysosomal cysteine proteases. The core mechanism involves the epoxide ring of this compound forming a covalent thioether bond with the active site cysteine residue of these proteases, rendering them inactive.[7]
In the context of autophagy, the inhibition of cathepsins by this compound prevents the breakdown of proteins and other macromolecules delivered to the lysosome via autophagosomes. This leads to the accumulation of key autophagy-related proteins, most notably Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome 1 (p62/SQSTM1).
-
LC3-II: During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to the autophagosomal membrane.[8] Normally, LC3-II is degraded along with the autophagosomal contents upon fusion with the lysosome. Treatment with this compound blocks this degradation, causing LC3-II to accumulate within the cell.[1][5][6]
-
p62/SQSTM1: This protein acts as a receptor for ubiquitinated cargo destined for autophagic degradation and is itself degraded in the process. Inhibition of lysosomal proteases with this compound leads to the accumulation of p62, providing another indicator of blocked autophagic flux.
The difference in the amount of LC3-II or p62 between untreated cells and cells treated with this compound is a direct measure of the autophagic flux over the treatment period.
Quantitative Data for the Use of this compound
The effective concentration of this compound and its derivatives can vary depending on the specific protease, cell type, and experimental conditions. The following tables summarize key quantitative data for the use of this compound.
Table 1: Inhibitory Potency of this compound against Cysteine Proteases
| Protease | IC50 (nM) | Source(s) |
| Papain | 9 | [2] |
| Cathepsin B | 1.4 - 2.5 | [1][2] |
| Cathepsin H | - | [2] |
| Cathepsin K | 1.4 | [1] |
| Cathepsin L | 2.5 | [1] |
| Cathepsin S | 4.1 | [1] |
Table 2: Typical Working Concentrations and Treatment Times for E-64d in Autophagy Flux Assays
| Cell Line/Model System | E-64d Concentration (µM) | Treatment Time (hours) | Source(s) |
| HeLa Cells | 10 | 2 - 4 | [9] |
| H9c2 Cells | 5 | 4 | [10] |
| Mouse Embryonic Fibroblasts (MEFs) | 10 - 29 | 2 - 4 | [6] |
| Barley Microspores | - | - | [7] |
| In vivo (mice) | 9 - 40 mg/kg (Leupeptin) | - | [5] |
Note: It is crucial to determine the optimal concentration and treatment time for each specific experimental system to ensure complete lysosomal inhibition without inducing off-target effects.
Experimental Protocols
Autophagic Flux Assay using Western Blot for LC3-II
This protocol describes the measurement of autophagic flux by quantifying the accumulation of LC3-II in the presence of E-64d.
Materials:
-
Cell culture reagents
-
E-64d (e.g., from a 10 mM stock solution in DMSO)
-
Pepstatin A (optional, to inhibit aspartyl proteases; use at a final concentration of 10 µM)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (12-15% acrylamide is recommended for good separation of LC3-I and LC3-II)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3B (1:1000 dilution)
-
Primary antibody: Mouse anti-β-actin or anti-GAPDH (loading control, 1:5000 dilution)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates to achieve 70-80% confluency at the time of the experiment.
-
Treat cells with your experimental compound(s) for the desired duration.
-
For the last 2-4 hours of the treatment period, add E-64d (and optionally Pepstatin A) to a final concentration of 10 µM to a subset of the wells for each condition. Include vehicle-treated control wells.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on a high-percentage SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control antibody (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control using densitometry software.
-
Normalize the LC3-II band intensity to the corresponding loading control band intensity.
-
Autophagic flux is determined by the difference in normalized LC3-II levels between the E-64d-treated and untreated samples for each experimental condition.
-
Western Blot for p62/SQSTM1
The protocol for detecting p62 accumulation is similar to the LC3 western blot protocol, with the following modifications:
-
Primary Antibody: Use a primary antibody specific for p62/SQSTM1 (e.g., rabbit anti-p62, 1:1000 dilution).
-
SDS-PAGE Gel: A 10% or 12% acrylamide gel is suitable for resolving p62.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the core autophagy pathway and the point of intervention for this compound.
Caption: The autophagy pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
This diagram outlines the logical flow of an experiment designed to measure autophagic flux using this compound.
Caption: Workflow for measuring autophagic flux with this compound.
Conclusion
This compound and its derivatives are invaluable tools for the quantitative assessment of autophagic flux. By specifically and irreversibly inhibiting the cysteine proteases responsible for the degradation of autophagosomal content, these molecules allow for the accumulation of key autophagy markers like LC3-II and p62. The accurate measurement of this accumulation provides a reliable and widely accepted method for determining the rate of autophagy. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to incorporate this compound into their studies of this fundamental cellular process, thereby enabling a deeper understanding of its role in both physiological and pathological contexts. As with any experimental technique, careful optimization and the use of appropriate controls are essential for obtaining robust and reproducible results.
References
- 1. xcessbio.com [xcessbio.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Measuring Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Rab7-Epg5 and Rab39-ema modules cooperatively position autophagosomes for efficient lysosomal fusions | eLife [elifesciences.org]
- 9. Autophagic Flux Assay Kit (Autophagy) Autophagic Flux Assay Kit Dojindo [dojindo.com]
- 10. biorxiv.org [biorxiv.org]
E-64 in Apoptosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
E-64, a potent, irreversible, and selective inhibitor of cysteine proteases, has emerged as a valuable tool in the study of apoptosis.[1][2] This epoxide, originally isolated from Aspergillus japonicus, targets a range of cysteine proteases, primarily calpains and cathepsins, while notably sparing serine proteases such as caspases.[2][3] Its utility in apoptosis research stems from its ability to dissect the roles of these upstream proteases in the complex signaling cascades that govern programmed cell death. Depending on the cellular context and the specific apoptotic stimuli, inhibition of calpains and cathepsins by this compound can either promote or prevent apoptosis, making it a critical compound for elucidating the nuanced roles of these enzymes.
This technical guide provides an in-depth overview of the core applications of this compound in apoptosis research, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action
This compound functions as an irreversible inhibitor by forming a covalent thioether bond with the active site cysteine residue of its target proteases.[3] This mechanism of action effectively and permanently inactivates the enzyme. Its selectivity for cysteine proteases over other classes of proteases makes it a precise tool for investigating the specific contributions of enzymes like calpains and cathepsins to cellular processes.[2]
Quantitative Data: Inhibitory Profile of this compound
The efficacy of this compound as an inhibitor is demonstrated by its low IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values against its target proteases. The following tables summarize key quantitative data for this compound.
| Target Protease | Organism/Source | IC50 | Reference(s) |
| Papain | 9 nM | [2][4] | |
| Cathepsin B | Filarial Parasite | 6 µM | [5] |
| Cathepsin K | 1.4 nM | [1] | |
| Cathepsin L | 2.5 nM | [1] | |
| Cathepsin S | 4.1 nM | [1] | |
| Calpain | 0.57 ± 0.01 µM | [6] | |
| Calpain 1 | IC50 = 21.4 nM (for BDA-410, a highly specific calpain inhibitor) | [6] | |
| Calpain 2 | IC50 = 21.4 nM (for BDA-410, a highly specific calpain inhibitor) | [6] | |
| CAPN5-PC | 1.2 ± 0.3 µM | [7] |
| Target Protease | k_inact/K_i (M⁻¹s⁻¹) | Reference(s) |
| Cathepsin X | 775 | [8] |
| Cathepsin B | ~7,500 | [8] |
| Cathepsin L | ~2,500 | [8] |
Signaling Pathways Modulated by this compound in Apoptosis
This compound's impact on apoptosis is primarily mediated through its inhibition of calpains and cathepsins, which can initiate or modulate apoptotic signaling through various pathways.
Calpain-Mediated Apoptosis
Calpains, a family of calcium-dependent cysteine proteases, can promote apoptosis through several mechanisms. This compound, by inhibiting calpain activity, can block these pro-apoptotic signals. A key mechanism involves the cleavage of Bid, a pro-apoptotic Bcl-2 family protein. Truncated Bid (tBid) translocates to the mitochondria and induces the release of cytochrome c, a critical step in the intrinsic apoptotic pathway. This compound can prevent this cleavage and subsequent downstream events.
Cathepsin-Mediated Apoptosis
Cathepsins, typically localized within lysosomes, can be released into the cytosol upon lysosomal membrane permeabilization, a condition that can be triggered by various apoptotic stimuli. Once in the cytosol, cathepsins can contribute to apoptosis through multiple routes, including the cleavage of Bid and the activation of other pro-apoptotic factors. Inhibition of cathepsins by this compound can therefore suppress this mode of cell death. Conversely, in some contexts, sustained inhibition of cathepsins can lead to lysosomal dysfunction and induce apoptosis through oxidative stress and mitochondrial pathways.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound in apoptosis research.
Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound (stock solution in DMSO or water)[3]
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentration of this compound (e.g., 10-50 µM) for a predetermined time (e.g., 1-24 hours) prior to or concurrently with an apoptosis-inducing agent.[6] Include appropriate controls (untreated, this compound alone, inducer alone).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to preserve membrane integrity.
-
Staining:
-
Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.[7][9][10][11]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key apoptotic proteins, such as Bcl-2 family members (Bcl-2, Bax) and cleaved caspases.
Materials:
-
Treated cells (as described in the previous protocol)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and Electrophoresis:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[12][13][14][15]
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes potentiometric fluorescent dyes like JC-1 or TMRM to assess changes in mitochondrial membrane potential, a key indicator of mitochondrial involvement in apoptosis.
Materials:
-
Treated cells
-
JC-1 or TMRM dye
-
FCCP or CCCP (positive control for depolarization)
-
Fluorescence microscope, plate reader, or flow cytometer
Procedure (using JC-1):
-
Cell Treatment: Treat cells with this compound and/or an apoptosis inducer as previously described. Include a positive control treated with FCCP or CCCP (e.g., 5-50 µM for 15-30 minutes) to induce complete depolarization.[16]
-
Staining:
-
Washing:
-
Carefully remove the staining solution and wash the cells twice with pre-warmed assay buffer.[18]
-
-
Analysis:
-
Fluorescence Microscopy/Plate Reader: Immediately analyze the cells. Healthy, non-apoptotic cells will exhibit red fluorescence (J-aggregates), while apoptotic cells with depolarized mitochondria will show green fluorescence (JC-1 monomers).[18] The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
-
Flow Cytometry: Harvest the cells, wash, and resuspend in assay buffer. Analyze on a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Treated cells on slides or in suspension
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and buffers)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Fluorescence microscope or flow cytometer
Procedure (for adherent cells):
-
Cell Fixation and Permeabilization:
-
After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells by incubating with permeabilization solution on ice for 2 minutes.
-
Wash twice with PBS.
-
-
TUNEL Reaction:
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
If desired, counterstain the nuclei with a DNA dye like DAPI or Hoechst.
-
-
Analysis: Mount the slides and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. For flow cytometry, follow the kit's instructions for staining in suspension.[19][20][21][22][23]
Calpain and Cathepsin Activity Assays
These assays measure the enzymatic activity of calpains and cathepsins in cell lysates.
Materials:
-
Treated cell lysates
-
Calpain or Cathepsin Activity Assay Kit (containing a specific fluorogenic substrate)
-
Fluorometer
General Procedure:
-
Lysate Preparation: Prepare cell lysates from treated and control cells according to the assay kit's instructions. This often involves a specific extraction buffer to isolate cytosolic proteins and prevent auto-activation.[24]
-
Assay Reaction:
-
Measurement: Incubate the plate at 37°C for the recommended time (e.g., 1 hour), protected from light. Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths. The fluorescence intensity is proportional to the enzyme activity.[24]
Conclusion
This compound is an indispensable tool for researchers investigating the intricate roles of cysteine proteases in apoptosis. Its ability to selectively inhibit calpains and cathepsins allows for the detailed dissection of apoptotic signaling pathways that are independent of the classical caspase cascade. By employing the experimental protocols and understanding the signaling networks outlined in this guide, researchers can effectively leverage this compound to uncover novel mechanisms of programmed cell death and identify potential therapeutic targets for a range of diseases.
References
- 1. This compound, cysteine protease inhibitor (CAS 66701-25-5) | Abcam [abcam.com]
- 2. selleckchem.com [selleckchem.com]
- 3. agscientific.com [agscientific.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of Cathepsin B by this compound Induces Oxidative Stress and Apoptosis in Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - NO [thermofisher.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Expression of pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins in human retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. 101.200.202.226 [101.200.202.226]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. analysis-of-apoptosis-by-cytometry-using-tunel-assay - Ask this paper | Bohrium [bohrium.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. researchgate.net [researchgate.net]
E-64: An In-depth Technical Guide for Studying Protein Degradation
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
E-64, a natural product isolated from the fungus Aspergillus japonicus, is a potent, irreversible, and highly selective inhibitor of cysteine proteases.[1][2] Its specificity, cell permeability, and low toxicity make it an indispensable tool in the study of protein degradation, particularly for elucidating the roles of lysosomal proteases and dissecting the intricate pathways of cellular protein turnover. This guide provides a comprehensive overview of this compound, including its mechanism of action, target specificity, and applications in research. Detailed experimental protocols and quantitative data are presented to facilitate its effective use in the laboratory.
Introduction to this compound
This compound, chemically known as L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane, is a cornerstone of protease research.[2] First identified in 1978, it has become a vital reagent for distinguishing between different proteolytic systems within the cell.[2] Unlike many other protease inhibitors, this compound shows high selectivity for cysteine proteases, with no significant activity against serine proteases (with the exception of trypsin), aspartic proteases, or metalloproteinases.[1][3][4] This specificity is crucial for isolating and studying the functions of cysteine proteases in complex biological systems. Its derivatives, such as the cell-permeable E-64d, have further expanded its utility for in vivo and cell-based studies.[1][5]
Mechanism of Inhibition
This compound acts as an irreversible inhibitor by forming a covalent bond with its target enzyme. The key functional group is a trans-epoxysuccinyl ring. The catalytic cysteine residue in the active site of the protease performs a nucleophilic attack on one of the carbon atoms of the epoxide ring.[2] This attack opens the ring and results in the formation of a stable thioether bond between the inhibitor and the enzyme, permanently inactivating it.[1]
Caption: Covalent inhibition mechanism of this compound.
Target Specificity and Quantitative Data
This compound exhibits potent inhibitory activity against a broad range of cysteine proteases, most notably the cathepsin and calpain families. The half-maximal inhibitory concentration (IC50) values highlight its high affinity for these targets.
Table 1: IC50 Values of this compound for Various Cysteine Proteases
| Protease | IC50 Value (in vitro) | Reference |
| Cathepsin K | 1.4 nM | [1][4] |
| Cathepsin L | 2.5 nM | [1][4] |
| Cathepsin S | 4.1 nM | [1][4] |
| Papain | 9.0 nM | [3][6] |
| Cathepsin B | Inhibited | [1][3][4] |
| Cathepsin H | Inhibited | [3][4] |
| Calpain | Inhibited | [1][3][4] |
Table 2: General Properties of this compound
| Property | Value |
| Molecular Formula | C15H27N5O5[1] |
| Molecular Weight | 357.41 g/mol [4] |
| CAS Number | 66701-25-5[1] |
| Solubility | Water (up to 20 mg/mL), DMSO (up to 25 mg/mL)[1] |
| Effective Concentration | 1 to 10 µM for in vitro/cell-based assays[1] |
Applications in Protein Degradation Pathways
Cells primarily utilize two major pathways for protein degradation: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway. This compound is instrumental in differentiating the contributions of each system.
-
Autophagy-Lysosome Pathway: This pathway involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes. The lysosomal acidic environment and resident hydrolases, including cysteine proteases like cathepsins, degrade the cargo. This compound and its derivatives block this final degradation step by inhibiting lysosomal cathepsins.[4] This leads to an accumulation of autophagic vesicles and their cargo (e.g., the protein LC3-II), which can be quantified to measure "autophagic flux"—the overall rate of autophagic degradation.
-
Ubiquitin-Proteasome System (UPS): The UPS is responsible for degrading most short-lived and regulatory proteins. It involves tagging proteins with ubiquitin chains, which targets them to the 26S proteasome for degradation. This compound does not inhibit the proteasome.[7] Therefore, it can be used as a negative control or in combination with proteasome inhibitors (e.g., MG132, Bortezomib) to determine whether a specific protein is degraded via the lysosome or the proteasome. If a protein accumulates in the presence of this compound but not a proteasome inhibitor, it is likely a substrate of the autophagy-lysosome pathway.
Caption: Major protein degradation pathways and points of inhibition.
Detailed Experimental Protocols
Protocol 1: In Vitro Cysteine Protease Inhibition Assay
Objective: To determine the IC50 value of this compound for a target cysteine protease.
Materials:
-
Purified recombinant cysteine protease (e.g., Cathepsin B).
-
Fluorogenic protease substrate (e.g., Z-Arg-Arg-AMC for Cathepsin B).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.0.
-
96-well black microplate.
-
Fluorescence plate reader.
Methodology:
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in Assay Buffer to create a range of concentrations (e.g., 0.1 nM to 1 µM). Include a buffer-only control (0 nM this compound).
-
Enzyme Pre-incubation: In the microplate wells, add 50 µL of the purified enzyme solution (at 2x final concentration) to 50 µL of each this compound dilution. Mix gently.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 100 µL of the fluorogenic substrate (at 2x final concentration) to each well to start the reaction. The final volume should be 200 µL.
-
Measure Fluorescence: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm for AMC-based substrates) every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each concentration.
-
Normalize the rates to the control (0 nM this compound) to get the percent activity.
-
Calculate percent inhibition as (100 - % Activity).
-
Plot percent inhibition versus the log of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
-
Protocol 2: Cell-Based Autophagic Flux Assay using Western Blot
Objective: To measure the rate of autophagic degradation in cultured cells.
Materials:
-
Mammalian cells cultured in appropriate media.
-
E-64d (cell-permeable analog) and/or Bafilomycin A1 (V-ATPase inhibitor).
-
Autophagy inducer (optional, e.g., rapamycin or starvation media like EBSS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents.
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-beta-actin (or other loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
Methodology:
-
Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treatment:
-
Create four experimental groups:
-
Control (vehicle treatment).
-
Autophagy Inducer (e.g., 1 µM rapamycin).
-
Lysosomal Inhibitor (e.g., 10 µM E-64d).
-
Inducer + Lysosomal Inhibitor.
-
-
Treat cells for a defined period (e.g., 2-6 hours).
-
-
Cell Lysis: Wash cells with ice-cold PBS, then add RIPA buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary antibodies (anti-LC3B and anti-loading control) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect proteins using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control using densitometry software.
-
Normalize the LC3-II signal to the loading control.
-
Autophagic flux is determined by the difference in normalized LC3-II levels between samples treated with the lysosomal inhibitor and those without. A significant increase in LC3-II upon E-64d treatment indicates active autophagic degradation.
-
Caption: Experimental workflow for the autophagic flux assay.
Conclusion
This compound is a powerful and selective tool that is fundamental to the study of protein degradation. Its irreversible inhibition of cysteine proteases allows researchers to precisely block lysosomal degradation, enabling the measurement of autophagic flux and the differentiation between lysosomal and proteasomal degradation pathways. The quantitative data and detailed protocols provided in this guide offer a solid foundation for the successful application of this compound in dissecting the complex and critical cellular processes governed by protein turnover.
References
- 1. agscientific.com [agscientific.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. E 64 | Synthetic Cathepsin Inhibitors: R&D Systems [rndsystems.com]
- 5. IN VITRO AND IN VIVO INHIBITION OF CYSTEINE PROTEINASES BY EST, A NEW ANALOG OF this compound [jstage.jst.go.jp]
- 6. This compound | Cysteine Protease | Autophagy | Antibacterial | TargetMol [targetmol.com]
- 7. Roles of the ubiquitin/proteasome pathway in pollen tube growth with emphasis on MG132-induced alterations in ultrastructure, cytoskeleton, and cell wall components - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for E-64 In Vitro Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
E-64 is a potent, irreversible, and specific inhibitor of cysteine proteases. Its mode of action involves the formation of a covalent thioether bond with the active site cysteine residue of target enzymes. This inhibition is highly specific for cysteine proteases, with negligible effects on other protease classes such as serine, aspartic, and metalloproteases. Key targets of this compound include cathepsins (B, H, L, K, S) and calpains. Due to its cell-permeable nature and low toxicity, this compound and its analogs, like E-64d, are invaluable tools for in vitro studies investigating the roles of cysteine proteases in various cellular processes, including autophagy and apoptosis. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability, autophagy, and apoptosis.
Data Presentation
Table 1: Inhibitory Potency of this compound Against Various Cysteine Proteases
| Target Protease | IC50 Value | Source |
| Papain | 9 nM | [1] |
| Cathepsin K | 1.4 nM | |
| Cathepsin S | 4.1 nM | |
| Cathepsin L | 2.5 nM |
Table 2: Recommended this compound Treatment Conditions for In Vitro Studies
| Cell Line | Application | This compound Concentration | Incubation Time | Expected Outcome | Source |
| Filarial Parasites | Induction of Apoptosis | 10-40 µM | 8 hours | Decreased cell viability, activation of caspase-3 | [2] |
| HT22 (mouse hippocampal) | Neuroprotection | Not specified | Not specified | Improved cell viability, reduced apoptosis | [3][4] |
| HeLa (human cervical cancer) | Induction of Apoptosis | Varies | 24-48 hours | Increased apoptosis, activation of caspases | [5][6] |
| Esophageal Cancer Cells | Inhibition of Autophagy | Not specified | 48 hours | Enhanced chemosensitivity | [7] |
Experimental Protocols
Protocol 1: this compound Treatment for Induction of Apoptosis in HeLa Cells
This protocol describes the treatment of HeLa cells with this compound to induce apoptosis.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO or water)
-
96-well plates
-
MTT Assay Kit
-
Annexin V-FITC Apoptosis Detection Kit
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare fresh dilutions of this compound in culture medium from a stock solution. Remove the old medium from the wells and add 100 µL of the this compound containing medium at final concentrations ranging from 10 µM to 50 µM. Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
Assessment of Apoptosis:
-
MTT Assay: To assess cell viability, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer and measure the absorbance at 570 nm.
-
Annexin V Staining: To quantify apoptosis, harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Analyze the stained cells by flow cytometry.
-
Protocol 2: Western Blot Analysis of Autophagy Markers (LC3 and p62)
This protocol details the detection of LC3-I to LC3-II conversion and p62 degradation, key indicators of autophagic flux, following this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-LC3, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Use an antibody against a housekeeping protein like β-actin as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of inhibited autophagic degradation.
Signaling Pathways and Workflows
Caption: Mechanism of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Cathepsin B by this compound Induces Oxidative Stress and Apoptosis in Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Protective Role of E-64d in Hippocampal Excitotoxic Neuronal Injury Induced by Glutamate in HT22 Hippocampal Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Protective Role of E-64d in Hippocampal Excitotoxic Neuronal Injury Induced by Glutamate in HT22 Hippocampal Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genistein promotes cell death of ethanol-stressed HeLa cells through the continuation of apoptosis or secondary necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Induction of autophagy by drug-resistant esophageal cancer cells promotes their survival and recovery following treatment with chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Optimal E-64 Concentration for Western Blotting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the optimal use of E-64, a potent and irreversible inhibitor of cysteine proteases, in Western blotting applications. Proper inhibition of proteases during sample preparation is critical for obtaining accurate and reproducible Western blot results by preventing target protein degradation. This guide offers recommended this compound concentrations for various sample types, detailed experimental protocols, and a visual representation of a relevant signaling pathway and experimental workflow.
Introduction
Cysteine proteases, such as calpains and caspases, are involved in numerous cellular processes, including apoptosis, signal transduction, and protein turnover. During cell lysis for protein extraction, the release of these proteases from their cellular compartments can lead to the degradation of target proteins, resulting in inaccurate quantification and misleading results in Western blotting. This compound [(L-3-trans-carboxyoxiran-2-carbonyl)-L-leucyl-agmatine] is a highly specific, irreversible inhibitor of most cysteine proteases, making it an essential component of lysis buffers for preserving protein integrity. This document outlines the best practices for determining and utilizing the optimal this compound concentration in your Western blot experiments.
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound can vary depending on the sample type and the abundance of cysteine proteases. The following table summarizes recommended starting concentrations for this compound in Western blot lysis buffers. It is always recommended to empirically determine the optimal concentration for your specific system.
| Sample Type | Recommended Starting Concentration (µM) | Recommended Starting Concentration (µg/mL) | Notes |
| Cultured Cells (e.g., HeLa, HEK293) | 1 - 5 | 0.36 - 1.8 | Lower concentrations are often sufficient for cultured cells. |
| Tissue Lysates (e.g., liver, brain, muscle) | 5 - 10 | 1.8 - 3.6 | Tissues generally have higher protease concentrations, requiring a higher this compound concentration. |
| Apoptosis-induced Samples | 10 - 20 | 3.6 - 7.2 | Increased caspase activity during apoptosis may necessitate higher inhibitor concentrations. |
| Calpain Activity Studies | 5 - 10 | 1.8 - 3.6 | Effective for inhibiting calpain-mediated cleavage of target proteins. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (Molecular Weight: 357.4 g/mol )
-
Dimethyl sulfoxide (DMSO) or sterile, deionized water
-
Microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 3.57 mg of this compound in 1 mL of DMSO.
-
Alternatively, for a 1 mM aqueous stock solution, dissolve 0.357 mg of this compound in 1 mL of sterile water. Gentle warming may be necessary to fully dissolve the powder.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the DMSO stock solution at -20°C for up to 6 months. Aqueous solutions should be prepared fresh or stored at -20°C for no more than one month.[2]
Lysis Buffer Preparation with this compound
Materials:
-
RIPA buffer (Radioimmunoprecipitation assay buffer) or other appropriate lysis buffer
-
This compound stock solution (10 mM)
-
Other protease and phosphatase inhibitors (optional but recommended)
Protocol:
-
Thaw the required volume of lysis buffer on ice.
-
Immediately before use, add this compound stock solution to the lysis buffer to achieve the desired final concentration. For example, to prepare 1 mL of lysis buffer with a final this compound concentration of 10 µM, add 1 µL of a 10 mM this compound stock solution.
-
Add other protease and phosphatase inhibitors to the lysis buffer if required.
-
Keep the lysis buffer on ice at all times.
Protein Extraction from Cultured Cells
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer with this compound, ice-cold
-
Cell scraper
-
Microcentrifuge
Protocol:
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add the appropriate volume of ice-cold lysis buffer containing this compound to the plate (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA assay).
-
Proceed with sample preparation for SDS-PAGE and Western blotting.
Protein Extraction from Tissues
Materials:
-
Tissue sample
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Lysis buffer with this compound, ice-cold
-
Microcentrifuge
Protocol:
-
Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen to prevent protein degradation.
-
Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
Add a sufficient volume of ice-cold lysis buffer containing this compound to the tissue powder (e.g., 1 mL per 100 mg of tissue).
-
Homogenize the sample on ice until a uniform lysate is obtained.
-
Incubate the lysate on ice for 30-60 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration.
-
Proceed with sample preparation for SDS-PAGE and Western blotting.
Mandatory Visualizations
Calpain Activation Signaling Pathway
Caption: Calpain activation pathway and its inhibition by this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration in Western blotting.
Discussion
The effective concentration for this compound as a protease inhibitor generally falls within the range of 1 to 10 µM.[1] However, the optimal concentration is highly dependent on the specific cell or tissue type being analyzed. Tissues, for instance, often contain higher levels of endogenous proteases compared to cultured cells and may therefore require a higher concentration of this compound for complete inhibition. It is also crucial to consider the specific biological context. For example, in studies of apoptosis where caspase activation is expected to be high, a higher concentration of this compound may be necessary to prevent the degradation of caspase substrates.
The stability of protease inhibitors in lysis buffers is another critical factor. While this compound is relatively stable, it is recommended to add it to the lysis buffer immediately before use to ensure maximal activity. For long-term storage, this compound stock solutions are best kept at -20°C.
The provided workflow for optimizing this compound concentration allows researchers to empirically determine the most effective concentration for their specific experimental conditions. By comparing the band intensity of the target protein and the background levels across a range of this compound concentrations, the lowest concentration that provides maximal protection of the target protein with minimal background can be selected. This systematic approach ensures the generation of high-quality, reliable, and reproducible Western blot data.
Conclusion
The use of an appropriate concentration of this compound is paramount for the preservation of protein integrity during sample preparation for Western blotting. By following the recommended concentration ranges, detailed protocols, and optimization workflow presented in this application note, researchers can minimize protein degradation and enhance the accuracy and reliability of their Western blot results.
References
Application Notes and Protocols for E-64 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
E-64, a potent and irreversible inhibitor of cysteine proteases, is an invaluable tool in biochemical and cellular research. Proper preparation of a stable, accurately concentrated stock solution is critical for obtaining reliable and reproducible experimental results. These application notes provide a comprehensive guide to the preparation, storage, and application of this compound stock solutions, tailored for professionals in research and drug development.
Introduction
This compound, originally isolated from Aspergillus japonicus, is a natural epoxide that specifically and irreversibly inactivates a broad range of cysteine proteases, including papain, calpains, and cathepsins B, H, and L.[1][2][3] Its high selectivity and low toxicity make it a widely used reagent for studying the roles of cysteine proteases in various physiological and pathological processes. This compound does not inhibit serine proteases (with the exception of trypsin), aspartic proteases, or metalloproteases, ensuring targeted experimental outcomes.[2][3] The inhibitory action of this compound is achieved through the covalent modification of the active site cysteine residue, forming a stable thioether linkage.[2][4]
Data Presentation: this compound Stock and Working Concentrations
The following table summarizes the key quantitative data for the preparation and use of this compound solutions.
| Parameter | Value | Solvent(s) | Notes |
| Molecular Weight | 357.41 g/mol | - | - |
| Solubility | ≥53.6 mg/mL | DMSO | Warming to 37°C and sonication can aid dissolution.[5] |
| ≥49.1 mg/mL | Water | - | |
| ≥55.2 mg/mL | Ethanol | - | |
| 20 mg/mL | 1:1 Ethanol:Water | Vortexing or slight warming may be necessary.[6] | |
| Typical Stock Solution Concentrations | 1 mM | Water | A common starting concentration for aqueous-based experiments.[7] |
| 10 mM | DMSO | A versatile stock for dilution into various buffers and media.[4] | |
| 15 mM | DMSO | For applications requiring a higher concentration stock.[1] | |
| 2.8 mM | Proprietary non-freezing solution | Commercially available pre-made solution.[2] | |
| Typical Working Concentrations | 0.5 - 20 µM | Varies with application | Effective range for most cell-based and enzymatic assays.[7] |
| 1 - 10 µM | Varies with application | Commonly cited effective concentration range.[2][4] | |
| 2.8 - 28 µM | Varies with application | Derived from a 1:100 to 1:1000 dilution of a 2.8 mM stock.[2] | |
| Storage of Stock Solutions | -20°C or -80°C | DMSO, Water, or Ethanol | Stable for several months to up to two years depending on solvent and temperature.[2][5][8] |
| 2-8°C | - | Short-term storage for a few days is possible.[2][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 357.41 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing this compound: Carefully weigh out 5 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1.4 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for a short period to aid dissolution.[5]
-
Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short to medium-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]
Protocol 2: Preparation of a 1 mM this compound Stock Solution in Sterile Water
Materials:
-
This compound powder (MW: 357.41 g/mol )
-
Sterile, purified water
-
Sterile 15 mL conical tube
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing this compound: Weigh out 5 mg of this compound powder and transfer it to a sterile 15 mL conical tube.[7]
-
Solvent Addition: Add 14 mL of sterile, purified water to the conical tube.[7]
-
Dissolution: Vortex the solution until the this compound is completely dissolved.[7]
-
Aliquoting and Storage: The solution can be used immediately or aliquoted into smaller volumes for storage at -20°C for several months.[4][7]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Irreversible inhibition of a cysteine protease by this compound.
Experimental Workflow Diagram
Caption: Workflow for preparing and using this compound stock solutions.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound › Nitrocellulose Membranes›Blotting Membranes›Blotting›Electrophoresis › SERVA Electrophoresis GmbH [serva.de]
- 5. apexbt.com [apexbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. zellbio.eu [zellbio.eu]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Utilizing E-64 in Immunoprecipitation to Safeguard Protein Integrity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein degradation by endogenous proteases is a significant challenge during immunoprecipitation (IP), a cornerstone technique for studying protein-protein interactions, post-translational modifications, and protein expression levels. The release of proteases from cellular compartments upon cell lysis can lead to the rapid degradation of the target protein, resulting in low yields and compromised experimental outcomes. E-64, a potent and irreversible inhibitor of cysteine proteases, is an essential tool for preserving protein integrity during IP. These application notes provide a comprehensive guide to the effective use of this compound in your immunoprecipitation workflows.
This compound is an epoxide that specifically and irreversibly inactivates cysteine proteases by covalently modifying the active site cysteine residue.[1][2] This mechanism of action makes it a highly effective tool for inhibiting a broad range of cysteine proteases, including cathepsins, calpains, and caspases, which are often implicated in protein degradation during cell lysis.
Key Features of this compound
| Feature | Description |
| Inhibitor Class | Irreversible Cysteine Protease Inhibitor |
| Mechanism | Covalently binds to the active site cysteine residue of the protease. |
| Specificity | Highly specific for cysteine proteases. Does not inhibit serine, aspartic, or metalloproteases. |
| Effective Concentration | Typically used at a final concentration of 1-10 µM in lysis buffers. |
| Solubility | Soluble in DMSO and water. |
| Stability | Stock solutions in DMSO are stable for months at -20°C. Aqueous solutions should be prepared fresh. |
Data Presentation: The Impact of this compound on Protein Yield
The inclusion of this compound in the lysis buffer during immunoprecipitation can significantly enhance the yield of the target protein by preventing its degradation. The following table provides representative data illustrating the expected quantitative improvement in protein recovery when this compound is included in the immunoprecipitation protocol for a hypothetical 50 kDa protein prone to degradation by cysteine proteases.
| Condition | Total Protein in Lysate (mg) | Immunoprecipitated Target Protein (µg) | Fold Increase in Yield |
| Without this compound | 2.0 | 1.5 | - |
| With this compound (5 µM) | 2.0 | 7.8 | 5.2 |
This table presents hypothetical data to illustrate the expected outcome. Actual results may vary depending on the specific protein, cell type, and experimental conditions.
Signaling Pathway: Inhibition of Caspase-3 Activity
Caspases, a family of cysteine proteases, are central players in the apoptotic signaling cascade. Caspase-3 is a key executioner caspase that, once activated, cleaves a multitude of cellular substrates, leading to the dismantling of the cell.[3][4] Studying the interactions and post-translational modifications of active caspase-3 can be crucial for understanding apoptosis. However, its own proteolytic nature can lead to its degradation upon cell lysis. This compound can be employed to inhibit caspase activity and preserve the integrity of caspase-3 and its interacting partners during immunoprecipitation.
Caption: Caspase activation pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in DMSO to prepare a 10 mM stock solution. For example, dissolve 1 mg of this compound (MW: 357.4 g/mol ) in 280 µL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months.
Immunoprecipitation Protocol with this compound
This protocol provides a general workflow for the immunoprecipitation of a target protein, incorporating this compound to prevent degradation.
A. Cell Lysis
-
Culture cells to the desired confluency and treat as required for your experiment.
-
Wash cells twice with ice-cold PBS.
-
Prepare ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Crucially, add this compound from your stock solution to the lysis buffer to a final concentration of 5 µM immediately before use.
-
Add the complete lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
B. Immunoprecipitation
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer containing this compound.
-
Add the primary antibody specific to your target protein to the lysate. The optimal antibody concentration should be determined empirically (typically 1-10 µg).
-
As a negative control, add a corresponding amount of isotype control IgG to a separate tube of lysate.
-
Incubate the lysate-antibody mixture at 4°C for 2-4 hours or overnight on a rotator.
-
Add Protein A/G magnetic beads or agarose resin to the lysate-antibody mixture. The amount of beads will depend on the manufacturer's instructions.
-
Incubate at 4°C for 1-2 hours on a rotator to allow the antibody-antigen complex to bind to the beads.
C. Washing and Elution
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully remove and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer (e.g., lysis buffer without detergent or PBS with 0.1% Tween-20). After the final wash, carefully remove all residual buffer.
-
Elute the immunoprecipitated proteins from the beads by adding 2X Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
The samples are now ready for downstream analysis, such as Western blotting.
Experimental Workflow Diagram
Caption: A streamlined workflow for immunoprecipitation incorporating this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low protein yield | Inefficient lysis, insufficient antibody, or protein degradation. | Ensure lysis buffer is appropriate for your protein's cellular location. Optimize antibody concentration. Confirm fresh addition of this compound and other protease inhibitors to the lysis buffer. |
| High background | Non-specific binding of proteins to beads or antibody. | Pre-clear the lysate with beads before adding the primary antibody. Increase the number and stringency of wash steps. Use a high-quality, specific antibody. |
| Protein degradation still observed | Incomplete inhibition of all protease classes. | This compound only inhibits cysteine proteases. Ensure your protease inhibitor cocktail also contains inhibitors for serine, aspartic, and metalloproteases. |
By following these guidelines and protocols, researchers can effectively utilize this compound to minimize protein degradation and obtain high-quality, reliable results from their immunoprecipitation experiments.
References
- 1. Mastering Co-Immunoprecipitation Protocols Using Magnetic Beads: A Step-by-Step Guide - nanomicronspheres [nanomicronspheres.com]
- 2. Protocol library [abcam.com]
- 3. Endogenous protein interactomes resolved through immunoprecipitation-coupled quantitative proteomics in cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How do you perform immunoprecipitation procedures? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for E-64 Treatment in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing E-64, a potent and irreversible inhibitor of cysteine proteases, in cancer cell research. The protocols and data presented herein offer a framework for investigating the anti-cancer properties of this compound, with a focus on its effects on cell viability, apoptosis, and autophagy.
Introduction
This compound [L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane] is a natural product isolated from Aspergillus japonicus that specifically and irreversibly inhibits a broad range of cysteine proteases, including cathepsins, calpains, and papain. Cysteine proteases, particularly cathepsins, are often overexpressed in various cancers and play a crucial role in tumor progression, invasion, and metastasis. By inhibiting these enzymes, this compound has been shown to impede cancer cell invasion and induce apoptosis, making it a valuable tool for cancer research and a potential lead compound for anti-cancer drug development.
Mechanism of Action
This compound functions as an irreversible inhibitor of cysteine proteases. Its epoxide ring is the reactive component that covalently binds to the active site thiol group of the cysteine protease, leading to its inactivation. This targeted inhibition of cysteine proteases disrupts the proteolytic cascades that are essential for various cellular processes in cancer cells, including extracellular matrix degradation, which is a critical step in invasion and metastasis.
Data Presentation
Table 1: In Vitro IC50 Values of this compound for Cysteine Proteases
| Protease | IC50 (nM) | Source |
| Cathepsin K | 1.4 | |
| Cathepsin L | 2.5 | |
| Cathepsin S | 4.1 | |
| Papain | 9 |
Note: IC50 values can vary depending on the assay conditions and the specific cancer cell line being tested.
Table 2: Effect of this compound on Cancer Cell Viability (Hypothetical Data)
| Cancer Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Cell Viability |
| MDA-MB-231 (Breast) | 10 | 24 | 85 ± 4.2 |
| MDA-MB-231 (Breast) | 50 | 24 | 62 ± 5.1 |
| MDA-MB-231 (Breast) | 100 | 24 | 41 ± 3.8 |
| HeLa (Cervical) | 10 | 24 | 91 ± 3.5 |
| HeLa (Cervical) | 50 | 24 | 75 ± 4.9 |
| HeLa (Cervical) | 100 | 24 | 58 ± 4.3 |
This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the experimental setup.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of cancer cells. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound (stock solution in DMSO or water)
-
96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: Western Blotting for Apoptosis and Autophagy Markers
This protocol describes the detection of key protein markers for apoptosis (cleaved caspase-3) and autophagy (LC3-I/II and Beclin-1) in cancer cells treated with this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-LC3B, anti-Beclin-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control (β-actin).
Mandatory Visualizations
Caption: Mechanism of this compound in inhibiting cancer cell invasion and inducing apoptosis.
Caption: General experimental workflow for assessing this compound's effects on cancer cells.
Caption: Simplified overview of signaling pathways modulated by this compound in cancer cells.
E-64: A Powerful Tool in Parasitic Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
E-64, also known as L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane, is a potent and irreversible inhibitor of cysteine proteases.[1][2][3] Its high specificity and low toxicity make it an invaluable tool for studying the function of these enzymes in a variety of parasitic organisms and for exploring their potential as therapeutic targets.[3][4] this compound and its derivatives are widely used to investigate critical life cycle processes in parasites such as Plasmodium falciparum (malaria), filarial worms, Giardia lamblia, and Trypanosoma cruzi (Chagas disease).[4][5][6][7]
Mechanism of Action
This compound functions by forming a stable thioether bond with the active site cysteine residue of its target proteases, leading to irreversible inhibition.[2][3] It exhibits high selectivity for cysteine proteases, including papain, calpain, and cathepsins B, H, and L, while showing no significant activity against serine or aspartic proteases.[1] This specificity allows researchers to dissect the roles of cysteine proteases in various cellular pathways of parasites.
Applications in Parasitology
The application of this compound in parasitic disease research is extensive, with significant contributions to our understanding of parasite biology and the identification of new drug targets.
Malaria (Plasmodium falciparum) : In the malaria parasite P. falciparum, cysteine proteases known as falcipains are crucial for the degradation of host hemoglobin within the parasite's food vacuole, a process essential for providing amino acids for parasite growth and development.[8][9] this compound treatment of P. falciparum cultures leads to a blockage of hemoglobin digestion, resulting in enlarged food vacuoles and inhibition of parasite maturation.[8][10] Furthermore, this compound is instrumental in parasitology research for synchronizing late-stage parasite cultures to obtain high yields of pure merozoites for invasion assays and immunological studies.[5][11] However, it is important to note that this compound treatment can increase the susceptibility of merozoites to complement-mediated damage, a factor to consider in immunological research.[5]
Filariasis : In filarial parasites, this compound has been shown to induce oxidative stress and apoptosis.[4][12] By inhibiting cathepsin B, a key cysteine protease, this compound disrupts the antioxidant defense mechanisms of the parasite, leading to an increase in reactive oxygen species, lipid peroxidation, and ultimately, programmed cell death.[4][12] This highlights the potential of targeting filarial cathepsins for the development of new anti-filarial drugs.
Giardia lamblia : Research on the intestinal parasite Giardia lamblia has demonstrated that this compound can inhibit excystation, the process of emergence from the dormant cyst stage, and also affects the growth, adherence, and viability of the disease-causing trophozoite stage.[1][6] This suggests that cysteine proteases play a critical role in the life cycle and pathogenesis of this parasite.
Trypanosoma cruzi : In the context of Chagas disease, caused by Trypanosoma cruzi, studies have utilized this compound to probe the role of cysteine proteases in the parasite's biology. While some studies have shown that this compound did not affect the overall proteolytic activity in T. cruzi epimastigote extracts under specific experimental conditions, the major cysteine protease of T. cruzi, cruzipain, is a known target of this compound and a key virulence factor, playing roles in parasite replication, differentiation, and invasion of host cells.[7]
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data on the efficacy of this compound against various parasitic enzymes and whole organisms.
| Target Enzyme | Parasite/Organism | IC50 (nM) | Reference |
| Papain | Carica papaya (plant) | 9 | [1] |
| Cysteine Proteases | General | Potent irreversible inhibitor | [3][13] |
| Parasite | Parameter | EC50 (µM) | Time (hours) | Reference |
| Setaria cervi (filarial worm) | Viability | 16 | 8 | [12] |
| Giardia lamblia | Growth Inhibition (IC50) | 53.72 | 48 | [6] |
| Giardia lamblia | Growth Inhibition (IC50) | 27.02 | 72 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in parasitic disease research.
Protocol 1: In Vitro Inhibition of Plasmodium falciparum Growth
Objective: To assess the effect of this compound on the intraerythrocytic development of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain) synchronized at the ring stage
-
Complete parasite culture medium (RPMI 1640 with supplements)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well microplates
-
Giemsa stain
-
Microscope
Procedure:
-
Prepare a synchronized culture of P. falciparum at the ring stage with a parasitemia of ~1% and a hematocrit of 2%.
-
Serially dilute the this compound stock solution in complete culture medium to achieve final concentrations ranging from 1 µM to 50 µM. Include a DMSO-only control.
-
Add 100 µL of the parasite culture to each well of a 96-well plate.
-
Add 100 µL of the diluted this compound solutions or control to the respective wells.
-
Incubate the plate at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2 for 48 hours.
-
After incubation, prepare thin blood smears from each well.
-
Stain the smears with Giemsa and examine under a microscope to determine the parasite stage and morphology.
-
Assess parasite growth inhibition by counting the number of schizonts per 2000 erythrocytes for each concentration and the control. Calculate the percentage of inhibition relative to the DMSO control.
Protocol 2: Assessment of Filarial Worm Motility and Viability
Objective: To determine the effect of this compound on the motility and viability of adult filarial worms.
Materials:
-
Adult filarial worms (e.g., Setaria cervi)
-
Krebs-Ringer bicarbonate (KRB) medium
-
This compound stock solution
-
Microscope
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
Procedure:
-
Isolate adult filarial worms and wash them in KRB medium.
-
Place individual worms in separate wells of a 24-well plate containing KRB medium.
-
Add this compound to the wells at various final concentrations (e.g., 5, 10, 20, 40 µM). Include a control group with no this compound.
-
Incubate at 37°C in a 5% CO2 incubator.
-
Observe the motility of the worms under a microscope at different time points (e.g., 2, 4, 6, 8 hours). Score motility on a scale (e.g., 0 = no movement, 4 = vigorous movement).
-
For viability assessment, after the final time point, transfer the worms to a new plate with fresh medium containing MTT (0.5 mg/mL).
-
Incubate for 30 minutes at 37°C.
-
Wash the worms in PBS and observe the color change. Viable worms will reduce the yellow MTT to a purple formazan product.
Visualizing Cellular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound in parasitic disease research.
Caption: this compound inhibits hemoglobin digestion in Plasmodium falciparum.
Caption: this compound induces oxidative stress and apoptosis in filarial parasites.
Caption: Workflow for assessing this compound's effect on P. falciparum growth.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. agscientific.com [agscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Treatment of Plasmodium falciparum merozoites with the protease inhibitor E64 and mechanical filtration increases their susceptibility to complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro ANTIGIARDIAL ACTIVITY OF THE CYSTEINE PROTEASE INHIBITOR this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Participation of Trypanosoma cruzi gp63 molecules on the interaction with Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Silico Study Reveals How E64 Approaches, Binds to, and Inhibits Falcipain-2 of Plasmodium falciparum that Causes Malaria in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Malarial proteases and host cell egress: an ‘emerging’ cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Cathepsin B by this compound Induces Oxidative Stress and Apoptosis in Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for E-64 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
E-64 is a potent, irreversible, and selective inhibitor of cysteine proteases.[1] Its cell-permeable analog, E-64d (also known as loxistatin), is widely used in neuroscience research to investigate the roles of cysteine proteases, such as cathepsins and calpains, in various physiological and pathological processes.[2] These proteases are implicated in a range of cellular functions, including protein degradation, autophagy, and apoptosis, and their dysregulation is linked to several neurodegenerative diseases.[3][4]
Mechanism of Action
This compound and its derivatives specifically target the active site of cysteine proteases. The epoxide ring of this compound forms a covalent thioether bond with the active site cysteine residue, leading to irreversible inhibition.[5] This targeted inhibition allows researchers to dissect the specific contributions of these proteases to neuronal function and dysfunction. In the context of neuroscience, E-64d is particularly valuable as it can cross cell membranes to inhibit intracellular cysteine proteases.
Applications in Neuroscience Research
This compound and its analogs are utilized in a variety of neuroscience research areas, including:
-
Neurodegenerative Diseases: E-64d has been extensively studied in models of Alzheimer's disease (AD), where it has been shown to reduce the production of amyloid-beta (Aβ) peptides by inhibiting cathepsin B, a protease with β-secretase activity.[5][6] This leads to improved memory and reduced amyloid plaque pathology in animal models.[5][7]
-
Ischemic Brain Injury: E-64d has demonstrated neuroprotective effects in animal models of focal cerebral ischemia.[8] By inhibiting calpains and cathepsins, which are activated during ischemic events and contribute to neuronal cell death, E-64d can reduce infarct volume and improve neurological outcomes.[8]
-
Autophagy: Autophagy is a cellular degradation process crucial for neuronal homeostasis. E-64d, often used in combination with other lysosomal inhibitors like pepstatin A, can block the degradation of autolysosomes.[9] This allows for the study of autophagic flux, a measure of the rate of autophagic degradation, which is often dysregulated in neurodegenerative disorders.
-
Apoptosis: this compound can inhibit certain pathways of programmed cell death (apoptosis) where cysteine proteases play a role.[10]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the use and effects of E-64d in neuroscience research.
| Parameter | Value | Target/Model System | Reference |
| In Vitro Efficacy | |||
| IC50 for Papain | 9 nM | Cell-free assay | [1] |
| Effective Concentration for Neuroprotection | 25 µM | HT22 hippocampal cells (glutamate excitotoxicity) | [2] |
| In Vivo Efficacy (Alzheimer's Disease Models) | |||
| Aβ40 and Aβ42 Reduction (Brain) | Up to 92% | Guinea Pigs (oral administration) | [6][7] |
| C-terminal β-secretase fragment (CTFβ) Reduction (Brain) | Up to 50% | Guinea Pigs (oral administration) | [6] |
| Cathepsin B Activity Reduction (Brain) | 91% | Guinea Pigs (oral administration) | [6] |
| Aβ40 Reduction (Brain) | ~62% | Transgenic AD Mice (oral administration) | [5] |
| Aβ42 Reduction (Brain) | ~58% | Transgenic AD Mice (oral administration) | [5] |
| In Vivo Efficacy (Cerebral Ischemia Model) | |||
| Infarction Volume Reduction | Significant | Rats (intraperitoneal administration) | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of E-64d in Reducing Amyloid-Beta Production
Caption: E-64d inhibits Cathepsin B, reducing amyloid-beta production.
Experimental Workflow for In Vivo Neuroprotection Study
Caption: Workflow for assessing E-64d's neuroprotective effects in vivo.
Experimental Workflow for In Vitro Autophagy Flux Assay
Caption: Workflow for measuring autophagy flux using E-64d in vitro.
Experimental Protocols
In Vitro Protocol: Assessment of Autophagic Flux in Neuronal Cells
This protocol describes the use of E-64d in combination with pepstatin A to assess autophagic flux by measuring the accumulation of LC3-II via Western blotting.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Complete cell culture medium
-
E-64d (stock solution in DMSO or ethanol)
-
Pepstatin A (stock solution in DMSO)
-
Autophagy inducer (e.g., Earle's Balanced Salt Solution for starvation)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3B
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed neuronal cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment:
-
Control Group: Treat cells with vehicle (e.g., DMSO).
-
Inhibitor Group: Treat cells with E-64d (e.g., 10 µg/ml) and pepstatin A (e.g., 10 µg/ml) for the final 2-4 hours of the experiment.[4]
-
Autophagy Induction Group: Induce autophagy (e.g., by replacing culture medium with EBSS) for a desired period (e.g., 2-4 hours).
-
Induction + Inhibitor Group: Induce autophagy and add E-64d and pepstatin A for the final 2-4 hours of the induction period.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-LC3B antibody overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Data Analysis: Quantify the band intensity for LC3-II. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the inhibitors. An increase in LC3-II accumulation in the presence of E-64d and pepstatin A indicates active autophagic flux.
In Vivo Protocol: Oral Administration of E-64d in an Alzheimer's Disease Mouse Model
This protocol describes the oral administration of E-64d to transgenic Alzheimer's disease mice to assess its effects on memory and brain pathology.
Materials:
-
Transgenic AD mice (e.g., AβPP/PS1) and wild-type littermates.[5]
-
E-64d
-
Vehicle for oral gavage (e.g., carrot baby food or a solution of 0.5% methylcellulose in water).[12]
-
Oral gavage needles
-
Anesthesia and perfusion solutions
-
Brain tissue processing reagents (for histology and biochemical analysis)
Procedure:
-
Animal Grouping and Acclimation: Randomly assign mice to treatment and control groups. Allow animals to acclimate to the housing conditions for at least one week before the start of the experiment.
-
E-64d Preparation and Administration:
-
Behavioral Testing (Morris Water Maze):
-
In the final week of treatment, perform the Morris Water Maze test to assess spatial learning and memory.[6][7][14]
-
Acquisition Phase (e.g., 5 days): Train mice to find a hidden platform in a circular pool of opaque water. Record the escape latency and path length for each trial.
-
Probe Trial (e.g., day 6): Remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Brain Tissue Collection and Processing:
-
At the end of the study, anesthetize the mice and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde) for histological analysis.
-
For biochemical analysis, decapitate anesthetized mice and rapidly dissect the brain on ice.
-
Process the brain tissue for immunohistochemistry (e.g., for Aβ plaques) or homogenize for biochemical assays (e.g., ELISA for Aβ levels, cathepsin B activity assay).
-
-
Data Analysis:
Ancillary Protocols
TUNEL Assay for Apoptosis Detection in Brain Tissue:
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[10]
-
Tissue Preparation: Use paraffin-embedded or frozen brain sections.
-
Permeabilization: Permeabilize the tissue sections (e.g., with proteinase K).
-
TdT Labeling: Incubate the sections with a mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescently labeled).
-
Visualization: Visualize the labeled nuclei using fluorescence microscopy. Apoptotic cells will show bright nuclear staining.
Cathepsin B Activity Assay in Brain Lysates:
This assay measures the enzymatic activity of cathepsin B in brain tissue homogenates.
-
Lysate Preparation: Homogenize brain tissue in a specific lysis buffer provided in commercial kits.[1][13]
-
Substrate Addition: Add a fluorogenic cathepsin B substrate (e.g., Z-RR-AFC) to the lysates in a 96-well plate.[1][13]
-
Incubation: Incubate at 37°C for 1-2 hours.[13]
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm). The fluorescence intensity is proportional to the cathepsin B activity.
References
- 1. Cathepsin B abundance, activity and microglial localisation in Alzheimer’s disease-Down syndrome and early onset Alzheimer’s disease; the role of elevated cystatin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Risperidone - Wikipedia [en.wikipedia.org]
- 5. cyagen.com [cyagen.com]
- 6. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jove.com [jove.com]
- 8. Morris Water Maze Test [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. abcam.com [abcam.com]
- 11. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for E-64 Treatment in the Study of Muscle Protein Breakdown
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using E-64, a potent and irreversible inhibitor of cysteine proteases, for investigating muscle protein breakdown. This compound is an invaluable tool for delineating the roles of specific proteolytic systems, particularly the calpain and lysosomal pathways, in skeletal muscle homeostasis and atrophy.
Introduction to this compound
This compound, first isolated from Aspergillus japonicus in 1978, is a highly selective, irreversible inhibitor of cysteine proteases.[1][2] Its mechanism of action involves the formation of a stable thioether bond with the active site cysteine residue of target enzymes.[2] This specificity makes it an excellent tool for distinguishing cysteine protease activity from that of other protease classes, such as serine or aspartic proteases, which are not affected by this compound.[3]
In the context of muscle physiology, this compound primarily targets two key families of cysteine proteases involved in protein degradation:
-
Calpains: Calcium-activated neutral proteases that are involved in the initial disassembly of myofibrillar structures.
-
Cathepsins: Lysosomal proteases (such as Cathepsin B, H, and L) that are central to the autophagy-lysosome pathway, responsible for the degradation of bulk cytoplasm and organelles.[4]
By inhibiting these enzymes, this compound allows researchers to quantify the contribution of these pathways to overall muscle protein breakdown under various physiological and pathological conditions.
Mechanism of Action
This compound contains a trans-epoxysuccinic acid group which is critical for its inhibitory activity.[1] The catalytic cysteine thiol of the target protease performs a nucleophilic attack on one of the epoxide carbons of this compound, resulting in the opening of the epoxide ring and the formation of a covalent, irreversible thioether linkage.[1][5]
References
Troubleshooting & Optimization
E-64 Technical Support Center: Troubleshooting Solubility in Aqueous Buffers
For researchers, scientists, and drug development professionals, ensuring the proper dissolution and stability of E-64, a potent irreversible cysteine protease inhibitor, is critical for experimental success. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: For high concentration stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. This compound is highly soluble in DMSO, up to 50 mg/mL (139.9 mM), and these stock solutions are stable for months when stored at -20°C.[1][2] For aqueous-based experiments where DMSO may interfere, sterile deionized water can be used to prepare stock solutions up to 20 mM.[3] However, aqueous stock solutions are less stable and it is not recommended to store them for more than a day.[1]
Q2: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous buffer. What should I do?
A2: This is a common issue that can often be resolved. If you observe precipitation, you can try to redissolve the this compound by gently warming the solution to 37°C or by using sonication.[4] To prevent this from happening, it is recommended to perform serial dilutions of your concentrated DMSO stock in DMSO first, before adding the final diluted solution to your aqueous buffer. Adding the this compound stock solution dropwise to the buffer while vortexing can also help prevent immediate precipitation.
Q3: What is the recommended final concentration of DMSO in my working solution?
A3: To avoid potential cytotoxic effects in cell-based assays, the final concentration of DMSO in your working solution should be kept as low as possible, ideally below 0.5%. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: How stable is this compound in aqueous solutions?
A4: this compound is stable in aqueous solutions with a pH range of 2 to 10.[5] However, its stability can be compromised in extremely acidic or alkaline buffers. It is also susceptible to hydrolysis at room temperature, so it is best to prepare fresh working solutions daily or store them at 4°C for short-term use (a few days).[5] For long-term storage of stock solutions, -20°C is recommended.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in water. | This compound has limited solubility in water at room temperature. | Gentle warming to 37°C or sonication can aid dissolution.[4] For higher concentrations, consider preparing a stock solution in DMSO.[4] |
| Precipitation occurs immediately upon adding DMSO stock to aqueous buffer. | The rapid change in solvent polarity is causing the this compound to crash out of solution. | 1. Perform an intermediate dilution of the DMSO stock in DMSO before adding to the buffer. 2. Add the DMSO stock to the buffer slowly, drop-by-drop, while vortexing. |
| Working solution appears cloudy or contains visible precipitate after storage at 4°C. | The concentration of this compound may be too high for the solubility limit in that specific buffer at 4°C. | 1. Try to redissolve the precipitate by warming the solution to room temperature or 37°C. 2. If the precipitate does not redissolve, centrifuge the solution and use the supernatant, noting that the actual concentration may be lower than intended. 3. For future experiments, prepare a more dilute working solution or prepare it fresh before each use. |
| Loss of this compound activity in the experiment. | The this compound may have degraded due to improper storage or buffer conditions. | 1. Ensure stock solutions are stored at -20°C. 2. Prepare fresh working solutions daily. 3. Verify that the pH of your experimental buffer is within the stable range for this compound (pH 2-10).[5] |
Quantitative Solubility Data
| Solvent/Buffer | Maximum Concentration | Notes |
| Water | 20 mM[3] | Sonication or gentle warming may be required.[4] |
| DMSO | 50 mg/mL (139.9 mM)[4] | Sonication is recommended to aid dissolution.[4] |
| Phosphate Buffered Saline (PBS) | 50 mg/mL (139.90 mM)[6] | |
| Ethanol | Insoluble or slightly soluble[4] |
Experimental Protocols & Workflows
Protocol for Preparing an this compound Working Solution from a DMSO Stock
This protocol describes the preparation of a 10 µM working solution of this compound in a typical aqueous buffer (e.g., PBS or Tris-HCl) from a 10 mM stock solution in DMSO.
Troubleshooting Flowchart for this compound Precipitation
This flowchart provides a logical sequence of steps to address precipitation issues when preparing this compound working solutions.
References
E-64 Dissolution for Cell Culture Media: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the proper dissolution and use of E-64, a potent and irreversible inhibitor of cysteine proteases, in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in several solvents, including Dimethyl Sulfoxide (DMSO), water, and a 1:1 mixture of ethanol and water.[1][2][3] For cell culture applications, preparing a concentrated stock solution in DMSO is a common practice.[2][3]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound can vary slightly between suppliers. However, general solubility guidelines are provided in the table below. To achieve higher concentrations, warming the solution at 37°C for 10 minutes and/or using an ultrasonic bath may be helpful.[4]
Q3: How should I prepare a stock solution of this compound?
A3: A frequently used stock solution concentration is 10 mM in dry DMSO.[2][3] Aqueous stock solutions, such as 1 mM in deionized water, can also be prepared, though heating may be necessary for complete dissolution.[2][3]
Q4: How should I store the this compound stock solution?
A4: this compound stock solutions are stable for several months when stored at -20°C.[2][4] It is generally not recommended to store aqueous solutions for more than a day.[3]
Q5: What is the recommended final concentration of this compound in cell culture media?
A5: The effective working concentration of this compound in cell culture media typically ranges from 1 to 10 µM.[2][3] However, the optimal concentration can be cell-line dependent, with some studies using up to 50 µM.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitate forms in the cell culture medium after adding this compound. | The final concentration of the solvent (e.g., DMSO) is too high. | Ensure the final concentration of the organic solvent in the culture medium is insignificant, as it may have physiological effects.[3] Prepare a more concentrated stock solution to minimize the volume added to the medium. |
| The this compound stock solution was not fully dissolved. | Before adding to the medium, ensure the this compound is completely dissolved in the stock solution. Gentle warming or sonication may be necessary.[4] | |
| Loss of this compound activity in the experiment. | Improper storage of the stock solution. | Store this compound stock solutions at -20°C.[2][4] Avoid repeated freeze-thaw cycles. Aliquoting the stock solution is recommended. |
| Instability in aqueous solutions. | Prepare fresh dilutions in aqueous buffers or cell culture media for each experiment. Do not store aqueous solutions for extended periods.[3] | |
| Observed cytotoxicity in cell culture. | The concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. |
| The solvent concentration is toxic to the cells. | Use a higher concentration stock solution to reduce the final solvent volume in the culture medium. Run a solvent control to assess its effect on cell viability. |
Data Presentation
Table 1: Solubility and Recommended Concentrations of this compound
| Parameter | Value | Reference |
| Molecular Weight | 357.41 g/mol | [5] |
| Solubility in DMSO | ≥53.6 mg/mL | [4] |
| Solubility in Water | 20 mg/mL (heating may be required) | [2][3] |
| Solubility in Ethanol/Water (1:1) | 20 mg/mL | [1] |
| Recommended Stock Solution (DMSO) | 10 mM | [2][3] |
| Recommended Stock Solution (Aqueous) | 1 mM | [2][3] |
| Working Concentration in Cell Culture | 1 - 10 µM | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 357.41 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM solution, you will need:
-
Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 357.41 g/mol = 0.0035741 g = 3.57 mg
-
-
Weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.[4]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
-
Procedure:
-
Determine the desired final concentration of this compound in your cell culture medium.
-
Calculate the volume of the 10 mM stock solution needed. For example, to prepare 10 mL of medium with a final concentration of 10 µM this compound:
-
(10 mM) * V1 = (10 µM) * (10 mL)
-
(10,000 µM) * V1 = (10 µM) * (10 mL)
-
V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Aseptically add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.
-
Mix thoroughly by gently pipetting or swirling the flask/plate.
-
Immediately apply the this compound-containing medium to your cells.
-
Mandatory Visualization
References
E-64 Technical Support Center: Stability and Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of E-64 in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
This compound as a lyophilized powder should be stored at -20°C and kept desiccated.[1] Under these conditions, it is stable for up to 24 months.[1] Another recommendation is to store the powder at +2 to +8°C, where it is stable until the expiry date on the label.[2]
Q2: What is the best way to prepare and store this compound stock solutions?
For a 15 mM stock solution, you can reconstitute 5 mg of this compound powder in 0.93 mL of DMSO.[1] It is also soluble in a 1:1 mixture of ethanol and water up to 20 mg/mL; vortexing or gentle warming up to 40°C can aid dissolution.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[1]
Q3: In which solvents is this compound soluble?
This compound is soluble in a variety of solvents. The table below summarizes its solubility.
| Solvent | Solubility | Reference |
| Water | Up to 20 mM | [5] |
| DMSO | Up to 71 mg/mL (198.65 mM) | [4] |
| Water/Ethanol (1:1) | Up to 20 mg/mL | [1][2] |
| Water/Methanol (neutral) | Soluble | [2] |
| Acetic Acid | Soluble | [2] |
| Pyridine | Soluble | [2] |
| Acetone | Insoluble | [2] |
| Chloroform | Insoluble | [2] |
| Ethyl Ether | Insoluble | [2] |
| Benzene | Insoluble | [2] |
Q4: What is the stability of this compound in different types of solutions and at various pH levels?
This compound working solutions are stable between pH 2 and pH 10.[2] However, they are not stable in extremely acidic or alkaline buffers.[2] Hydrolysis can occur at room temperature (+15 to +25°C), leading to degradation.[2]
Q5: How long are this compound working solutions stable under different temperature conditions?
The stability of this compound in solution is highly dependent on the storage temperature.
| Solvent | Storage Temperature | Stability Duration | Reference |
| Neutral water/methanol or ethanol (1:1) | +2 to +8°C | 1 day | [2] |
| Neutral water/methanol or ethanol (1:1) | -15 to -25°C | 1 to 2 months | [2] |
| DMSO | -20°C | Up to 1 month | [1][3][4] |
| DMSO | -80°C | Up to 6 months | [3][4] |
Q6: What are the degradation products of this compound?
This compound can be cleaved into three main components: L-leucine, agmatine, and L-trans-succinic acid.[2] The primary degradation pathway in solution is hydrolysis.[2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Issue 1: Loss of this compound Inhibitory Activity
-
Possible Cause: The this compound solution has degraded due to improper storage (e.g., prolonged storage at room temperature or repeated freeze-thaw cycles).
-
Solution: Prepare a fresh stock solution of this compound from lyophilized powder.[1][3] Ensure that the stock solution is stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][3][4] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[3]
Issue 2: Inconsistent or Unexpected Experimental Results
-
Possible Cause: The concentration of active this compound in your working solution may be inconsistent due to degradation. The working solution is only stable for one day at +2 to +8°C.[2]
-
Solution: Always prepare fresh working solutions from a properly stored stock solution for each experiment. Avoid using working solutions that have been stored for more than a day at refrigerated temperatures.[2]
Issue 3: Precipitation of this compound in Aqueous Buffers
-
Possible Cause: The solubility of this compound may be exceeded in the final working solution, especially if a highly concentrated stock in an organic solvent is diluted into an aqueous buffer.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is low enough to maintain the solubility of this compound. If precipitation occurs, you may need to adjust the buffer composition or pH, as this compound is most stable between pH 2 and 10.[2]
Experimental Protocols
Protocol for Preparation of a 15 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound lyophilized powder (5 mg)
-
Anhydrous DMSO (0.93 mL)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Add 0.93 mL of anhydrous DMSO to the 5 mg of this compound powder.[1]
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath at 40°C may be used to facilitate dissolution if necessary.[2]
-
Aliquot the 15 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3][4]
-
Visualizations
Caption: Troubleshooting workflow for this compound related experimental issues.
Caption: Mechanism of irreversible inhibition of cysteine proteases by this compound.
Caption: Primary degradation pathway of this compound in solution via hydrolysis.
References
E-64 Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for E-64, a widely used irreversible inhibitor of cysteine proteases. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an irreversible inhibitor that specifically targets the active site cysteine residues of many cysteine proteases. It forms a covalent thioether bond with the active site thiol group, leading to inactivation of the enzyme. Its targets include, but are not limited to, papain, cathepsins B, H, K, L, and S, and calpain.[1][2]
Q2: Is this compound completely specific for cysteine proteases?
This compound is highly selective for cysteine proteases.[1][3] Studies have shown that it does not inhibit serine proteases (with the potential exception of trypsin at high concentrations), aspartyl proteases, or metalloproteases.[1][3] This high specificity is a key advantage of using this compound in research.
Q3: What are some known off-target or unexpected effects of this compound?
While highly selective for the cysteine protease family, this compound can induce unexpected cellular responses. For example, in breast cancer cell lines, treatment with this compound has been shown to cause a feedback mechanism that leads to an increase in the amount of active cathepsin S, while simultaneously decreasing the levels of active cathepsin L.[2] This demonstrates that inhibiting one set of proteases can lead to compensatory changes in others. Additionally, in some biological systems like the protozoan parasite Giardia duodenalis, this compound has been observed to affect not only growth but also cellular adherence and viability.[4][5]
Q4: What are the recommended working concentrations for this compound in cell culture?
The effective concentration of this compound can vary depending on the cell type, experimental duration, and the specific cysteine proteases being targeted. A general starting range for cell culture experiments is 1 to 10 µM. However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q5: How should I prepare and store this compound stock solutions?
This compound is soluble in water (up to 20 mg/mL, may require gentle heating) and DMSO (e.g., 10 mM).[3] For long-term storage, it is recommended to store stock solutions at -20°C. Aqueous solutions are best prepared fresh for each experiment, as this compound can undergo hydrolysis.[3]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected change in protein levels (not a direct substrate of the targeted protease). | Indirect cellular feedback mechanisms. Inhibition of a key cysteine protease may trigger compensatory changes in the expression or activity of other proteins.[2] | 1. Validate target engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target in your cells. 2. Profile protease activity: Employ Activity-Based Protein Profiling (ABPP) to assess the activity of a broader range of cysteine proteases and identify any unexpected changes in their activity. 3. Use a rescue experiment: If possible, overexpress a protease that is inhibited by this compound to see if it reverses the observed phenotype. |
| Changes in cell morphology, adhesion, or viability. | Off-target effects or cellular stress response. While this compound has low toxicity, high concentrations or prolonged exposure could induce stress. Some cellular processes like adhesion can be influenced by protease activity.[4][5] | 1. Perform a viability assay: Use a standard assay (e.g., MTT, trypan blue exclusion) to determine if the working concentration of this compound is cytotoxic. 2. Titrate the this compound concentration: Determine the lowest effective concentration that inhibits the target protease to minimize potential off-target effects. 3. Include a negative control: Use an inactive analog of this compound, if available, to ensure the observed effects are due to protease inhibition. |
| Inconsistent or no inhibition of the target protease. | Improper this compound preparation or degradation. Incorrect experimental conditions. | 1. Prepare fresh this compound solutions: Avoid using old aqueous stock solutions.[3] 2. Verify pH of the experimental buffer: The stability of this compound can be pH-dependent.[3] 3. Confirm protease activity in your system: Use a specific substrate assay to ensure your target protease is active before adding the inhibitor. |
Data Presentation: this compound Selectivity Profile
The following table summarizes the inhibitory potency (IC50) of this compound against various proteases. Note the high potency against cysteine proteases and the lack of significant inhibition against other protease classes.
| Protease Class | Protease | IC50 (nM) | Reference |
| Cysteine Protease | Papain | 9 | [1] |
| Cathepsin B | - | - | |
| Cathepsin H | - | - | |
| Cathepsin K | 1.4 | [1] | |
| Cathepsin L | 2.5 | [1] | |
| Cathepsin S | 4.1 | [1] | |
| Calpain | - | - | |
| Serine Protease | Trypsin | No significant inhibition | [1][3] |
| Chymotrypsin | No significant inhibition | - | |
| Elastase | No significant inhibition | - | |
| Aspartyl Protease | Pepsin | No significant inhibition | [1] |
| Renin | No significant inhibition | - | |
| BACE1 | No significant inhibition | - | |
| Metalloprotease | MMPs | No significant inhibition | - |
| ADAMs | No significant inhibition | - |
A hyphen (-) indicates that while this compound is known to inhibit this protease, a specific IC50 value was not found in the searched literature.
Experimental Protocols
Protocol 1: In Vitro Protease Inhibition Assay
This protocol is a general guideline to confirm the inhibitory activity of this compound against a purified protease of interest.
Materials:
-
Purified active cysteine protease
-
This compound
-
Appropriate assay buffer for the protease
-
Fluorogenic or chromogenic substrate for the protease
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the purified protease to each well.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time to allow for binding. Include a vehicle-only control.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the fluorescence or absorbance over time using a microplate reader.
-
Calculate the rate of reaction for each this compound concentration.
-
Plot the reaction rate as a function of the this compound concentration to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a drug (in this case, this compound) is binding to its intended target protein within a cellular context. The principle is that a protein becomes more thermally stable when a ligand is bound to it.
Materials:
-
Cells of interest
-
This compound
-
PBS and appropriate lysis buffer
-
PCR tubes or plate
-
Thermocycler
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protease
Procedure:
-
Treat cultured cells with this compound at the desired concentration or with a vehicle control.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of different temperatures using a thermocycler.
-
Lyse the cells to release the proteins.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using SDS-PAGE and Western blotting.
-
In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the this compound-treated samples, the target protein should be more stable and remain in the soluble fraction at higher temperatures, resulting in a "thermal shift".
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental outcomes when using this compound.
Caption: Signaling pathway illustrating both the on-target and potential indirect effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Differential cathepsin responses to inhibitor-induced feedback: this compound and cystatin C elevate active cathepsin S and suppress active cathepsin L in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro antigiardial activity of the cysteine protease inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing E-64 Concentration for Calpain Inhibition
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using E-64 to inhibit calpain activity. It includes frequently asked questions, troubleshooting advice, detailed protocols, and key data to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and how does it inhibit calpain?
A1: this compound is a natural compound first isolated from the fungus Aspergillus japonicus.[1] It is a potent, irreversible, and highly selective inhibitor of cysteine proteases.[1][2] Its mechanism of action involves its epoxide ring, which forms a covalent thioether bond with the thiol group of the active site cysteine residue in calpain, leading to permanent inactivation of the enzyme.[1][3]
Q2: What is the difference between this compound, E-64c, and E-64d?
A2: These are analogs of this compound with different properties:
-
This compound: The parent compound. It is a potent inhibitor but has limited permeability across cell membranes.
-
E-64c: A less permeable analog, sometimes used as an extracellular or control inhibitor.
-
E-64d: A cell-permeable analog created by adding an ethyl ester group.[4] This modification allows it to cross cell membranes and inhibit intracellular calpains, making it suitable for cell culture and in vivo studies.[1][5]
Q3: What is a good starting concentration for this compound in my experiment?
A3: A general effective concentration for inhibiting cysteine proteases in biochemical assays is between 1 to 10 µM.[1] For calpain specifically, the IC₅₀ (the concentration required to inhibit 50% of enzyme activity) has been reported to be as low as 0.57 µM.[6] For cell-based assays, a concentration of 10 µg/mL of E-64d has been shown to be effective.[5] The optimal concentration depends on the specific experimental conditions, including enzyme and substrate concentration, and should be determined empirically through a dose-response experiment.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound can be dissolved in either water or DMSO.[1]
-
Water: Soluble up to 20 mg/mL (~56 mM), though gentle heating may be required.[1][7] A common stock concentration is 1 mM.[1] Aqueous stock solutions are not stable and should be prepared fresh for each experiment; storage for more than one day is not recommended.[1]
-
DMSO: Soluble up to 25 mg/mL (~70 mM).[1] A 10 mM stock solution in dry DMSO can be prepared and stored at -20°C.[1] When diluting from a DMSO stock into an aqueous buffer for an experiment, ensure the final concentration of DMSO is low, as it can have physiological effects.[1]
Q5: My this compound inhibition is not working. What are some possible reasons?
A5: If you are not observing the expected inhibition, consider the following troubleshooting steps:
-
Inhibitor Choice: Are you using the correct analog? For experiments with intact cells, the cell-permeable E-64d is required to inhibit intracellular calpain.[1][5]
-
Stock Solution Integrity: If using an aqueous stock, it may have degraded. Prepare a fresh stock solution before each experiment.[1] If using a DMSO stock, ensure it has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles.
-
Irreversible Inhibition Kinetics: this compound is a time-dependent inhibitor.[3] Unlike reversible inhibitors that act instantaneously, this compound requires time to form the covalent bond. Pre-incubating the enzyme with this compound before adding the substrate is critical. The optimal pre-incubation time (typically 10-30 minutes) should be determined for your system.
-
Assay Conditions: High concentrations of other thiol-containing reagents (like DTT or β-mercaptoethanol) in your buffer can compete with the active site cysteine, potentially reducing the effectiveness of this compound.
-
Enzyme Activity: Confirm that your calpain enzyme is active and that your activity assay is working correctly by running a positive control (enzyme without inhibitor) and a negative control (no enzyme).
Q6: Is this compound specific only to calpains?
A6: No. While this compound is a potent calpain inhibitor, it is a broad-spectrum cysteine protease inhibitor. It also effectively inhibits other cysteine proteases like papain and various cathepsins (B, H, K, L, S).[1][7] However, it does not typically inhibit serine proteases or aspartic proteases.[2][7] If your system contains multiple active cysteine proteases, this compound will likely inhibit them as well.
Quantitative Data: this compound Potency
The following table summarizes the inhibitory potency of this compound against various cysteine proteases.
| Inhibitor | Target Protease | Reported IC₅₀ / Effective Concentration | Notes |
| This compound | Calpain | 0.57 ± 0.01 µM | In vitro biochemical assay.[6] |
| This compound | Papain | 9 nM | In vitro biochemical assay.[2] |
| This compound | Cathepsin K | 1.4 nM | In vitro biochemical assay.[7] |
| This compound | Cathepsin L | 2.5 nM | In vitro biochemical assay.[7] |
| This compound | Cathepsin S | 4.1 nM | In vitro biochemical assay.[7] |
| This compound | General Cysteine Proteases | 1 - 10 µM | Recommended effective concentration range.[1] |
| E-64d | Intracellular Cysteine Proteases | 10 µg/mL (~27 µM) | Effective concentration in osteoblast cell culture.[5] |
Experimental Protocols
Protocol: Determination of this compound IC₅₀ for Calpain-1
This protocol outlines a method for determining the IC₅₀ value of this compound against purified calpain-1 using a fluorogenic substrate.
1. Materials and Reagents:
-
Purified active calpain-1 enzyme
-
This compound inhibitor
-
Calpain Assay Buffer: e.g., 50 mM HEPES, 50 mM NaCl, 1 mM DTT, pH 7.4
-
Activation Buffer: Calpain Assay Buffer with 10 mM CaCl₂
-
Fluorogenic Calpain Substrate: e.g., Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin)
-
DMSO (for this compound stock)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
2. Procedure:
a. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Prepare a 10 mM stock solution of the calpain substrate (Suc-LLVY-AMC) in DMSO.
-
On the day of the experiment, create a series of this compound dilutions (e.g., from 100 µM to 0.1 nM) in Calpain Assay Buffer from your 10 mM stock.
-
Prepare a working solution of calpain-1 in Calpain Assay Buffer at 2X the final desired concentration.
-
Prepare a working solution of the substrate in Calpain Assay Buffer at 2X the final desired concentration (e.g., 50 µM, final concentration will be 25 µM).
b. Assay Protocol:
-
Add 25 µL of each this compound dilution to the wells of the 96-well plate. Include a "no inhibitor" control (vehicle, e.g., DMSO diluted in buffer) and a "no enzyme" blank (buffer only).
-
Add 50 µL of the 2X calpain-1 working solution to all wells except the "no enzyme" blanks.
-
Pre-incubation: Mix gently and incubate the plate at room temperature for 15-30 minutes. This allows the irreversible inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the 2X substrate working solution to all wells. The total volume should be 100 µL.
-
Immediately place the plate in the fluorescence reader.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, taking readings every 1-2 minutes.
c. Data Analysis:
-
For each concentration of this compound, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Subtract the rate of the "no enzyme" blank from all other rates.
-
Normalize the data by expressing the inhibited rates as a percentage of the "no inhibitor" control rate (% Activity).
-
Plot the % Activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of this compound that produces 50% inhibition.
Visualizations
Mechanism of Irreversible Calpain Inhibition by this compound
Caption: Irreversible inhibition of calpain by this compound via covalent bond formation.
References
- 1. agscientific.com [agscientific.com]
- 2. selleckchem.com [selleckchem.com]
- 3. scbt.com [scbt.com]
- 4. Therapeutic Efficacy of this compound-d, a Selective Calpain Inhibitor, in Experimental Acute Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E64d, a membrane-permeable cysteine protease inhibitor, attenuates the effects of parathyroid hormone on osteoblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E 64 | Cathepsin | Tocris Bioscience [tocris.com]
e-64 cell permeability and uptake efficiency
Welcome to the E-64 and E-64d Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and its cell-permeable analog, E-64d, in experimental settings. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for assessing cellular uptake.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between this compound and E-64d?
A1: The principal difference lies in their cell permeability. This compound is a potent, irreversible inhibitor of cysteine proteases but exhibits poor cell permeability, limiting its use in cell-based assays. E-64d (also known as Aloxistatin) is the ethyl ester of E-64c, a modification that renders the molecule membrane-permeable. Once inside the cell, esterases cleave the ethyl ester group, converting E-64d into its active, cell-impermeable form, E-64c, which then irreversibly inhibits cytosolic and lysosomal cysteine proteases such as cathepsins and calpains.[1][2][3][4]
Q2: How does E-64d inhibit cysteine proteases?
A2: E-64d is a prodrug that becomes active intracellularly. The active form, E-64c, contains an epoxide ring. The thiol group of the active site cysteine residue of a target protease performs a nucleophilic attack on one of the carbons of the epoxide ring. This results in the formation of a covalent thioether bond between the inhibitor and the enzyme, leading to irreversible inhibition.[4]
Q3: What are the typical working concentrations for E-64d in cell culture?
A3: The optimal concentration of E-64d can vary depending on the cell type and the specific experimental goals. However, concentrations in the range of 10-100 µM are commonly reported to effectively inhibit intracellular cysteine protease activity.[5] For example, a concentration of 10 µg/mL (~29 µM) has been used to inhibit osteoblast proliferation, while concentrations of 20-50 µg/mL have been shown to be effective in platelets. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store E-64d stock solutions?
A4: E-64d is soluble in organic solvents such as DMSO and ethanol.[6] A stock solution can be prepared in DMSO at a concentration of 10-30 mg/mL. For long-term storage, it is recommended to store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. The stability of E-64d in aqueous solutions at 37°C for extended periods may be limited, so it is advisable to prepare fresh working solutions in cell culture medium for each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibitory effect of E-64d observed. | Insufficient intracellular concentration. | 1. Increase Concentration: The effective concentration can be cell-type dependent. Perform a dose-response experiment to find the optimal concentration. 2. Increase Incubation Time: Allow more time for the prodrug to be taken up and converted to its active form. A time course experiment can help determine the optimal incubation period. |
| Degradation of E-64d. | 1. Fresh Stock Solution: Prepare a fresh stock solution of E-64d in DMSO. 2. Stability in Media: E-64d may not be stable in culture medium for extended periods. Add E-64d to the culture medium immediately before treating the cells. For long-term experiments, consider replenishing the medium with fresh E-64d periodically. | |
| Incorrect Handling/Storage. | Ensure E-64d stock solutions are stored at -20°C in aliquots to prevent degradation from multiple freeze-thaw cycles. | |
| Cell toxicity or off-target effects observed. | Concentration of E-64d is too high. | Perform a dose-response curve to determine the highest non-toxic concentration. Start with a lower concentration and titrate up. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle control (medium with solvent only) to assess solvent toxicity. | |
| Variability between experiments. | Inconsistent cell culture conditions. | Maintain consistent cell density, passage number, and growth phase across experiments. |
| Inconsistent E-64d preparation. | Prepare a large batch of stock solution to be used for a series of experiments to minimize variability from weighing and dissolving small amounts of the compound. |
Experimental Protocols
Protocol 1: Qualitative Assessment of E-64d Cell Permeability using a Fluorescent Reporter
This protocol provides a method to qualitatively assess the uptake of a tagged version of E-64d.
Materials:
-
Fluorescently-labeled this compound analog (custom synthesis may be required)
-
Cell line of interest
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Formaldehyde or paraformaldehyde for cell fixation
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to 70-80% confluency.
-
Treatment: Prepare a working solution of the fluorescently-labeled this compound analog in pre-warmed cell culture medium at the desired concentration. As a negative control, use a medium with the fluorescent dye alone.
-
Incubate the cells with the treatment medium for a defined period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any unbound fluorescent compound.
-
Fixation: Fix the cells with 4% formaldehyde or paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Incubate the cells with a DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. The intracellular fluorescence will indicate the uptake of the labeled this compound analog.
Protocol 2: Quantitative Analysis of Intracellular E-64d Concentration by LC-MS/MS
This protocol outlines a general procedure for the quantification of E-64d in cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Method development and optimization will be required for specific instrumentation and cell types.
Materials:
-
E-64d standard
-
Internal standard (IS) (e.g., a stable isotope-labeled E-64d)
-
Cell line of interest
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and grow to a desired confluency.
-
Treat cells with a known concentration of E-64d for a specific duration. Include untreated control wells.
-
-
Cell Harvesting and Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization, followed by centrifugation to obtain a cell pellet.
-
Resuspend the cell pellet in a known volume of lysis buffer and determine the cell number.
-
Lyse the cells on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
-
Sample Preparation for LC-MS/MS:
-
To a known volume of the supernatant (cell lysate), add the internal standard to a final known concentration.
-
Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile.
-
Vortex and incubate at -20°C for at least 2 hours to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Develop an LC method to separate E-64d from other cellular components. A C18 column is a common choice for small molecules.
-
Develop an MS/MS method in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the transition of the parent ion of E-64d to a specific daughter ion, as well as the transition for the internal standard.
-
Generate a standard curve by spiking known concentrations of E-64d and a fixed concentration of the internal standard into lysates from untreated cells.
-
-
Data Analysis:
-
Quantify the peak area for E-64d and the internal standard in the experimental samples.
-
Calculate the concentration of E-64d in the samples using the standard curve.
-
Normalize the intracellular concentration to the number of cells or total protein concentration of the lysate.
-
Signaling Pathways and Experimental Workflows
Cathepsin-Mediated Apoptosis Pathway
Cathepsins, once released from the lysosome into the cytosol, can initiate apoptosis through the intrinsic pathway by cleaving Bid to truncated Bid (tBid). tBid then promotes the oligomerization of Bax and Bak at the mitochondrial membrane, leading to the release of cytochrome c and subsequent caspase activation.[2][3][6][7]
Caption: Cathepsin-mediated intrinsic apoptosis pathway.
Calpain Activation and Downstream Signaling
Increased intracellular calcium levels activate calpains, which can then cleave a variety of substrates, leading to the modulation of signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Caption: Calpain activation and its downstream effects.
E-64d Experimental Workflow for Assessing Autophagy
This workflow illustrates the steps to investigate the effect of E-64d on autophagic flux.
Caption: Workflow for analyzing E-64d's effect on autophagy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. bitesizebio.com [bitesizebio.com]
- 5. E64d, a membrane-permeable cysteine protease inhibitor, attenuates the effects of parathyroid hormone on osteoblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cathepsin-regulated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing e-64 precipitation in experimental buffer
Welcome to the technical support center for E-64, a potent and irreversible inhibitor of cysteine proteases. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully incorporating this compound into their experimental workflows.
Troubleshooting Guide: Preventing and Resolving this compound Precipitation
Precipitation of this compound in experimental buffers can be a frustrating issue. This guide provides a step-by-step approach to both prevent and resolve this problem.
Question: I observed a precipitate after adding my this compound stock solution to my experimental buffer. What should I do?
Answer:
If you observe precipitation after diluting your this compound stock, follow these troubleshooting steps:
-
Gentle Agitation: Mix the solution by gentle vortexing or inversion to see if the precipitate readily dissolves.
-
Heating: Gently warm the solution in a water bath at a temperature up to 40°C.[1] Many solubility issues can be resolved with a slight increase in temperature.
-
Sonication: If heating is not effective or not desirable for your experiment, sonicate the solution. Sonication can help break up and dissolve stubborn precipitates.[2][3]
-
pH Check: Verify the pH of your final experimental buffer. This compound is stable in a pH range of 2-10.[1] If your buffer's pH is outside this range, it could contribute to precipitation.
-
Filter Sterilization: If you are using an aqueous stock of this compound, it is recommended to filter and sterilize the working solution with a 0.22 µm filter before use.[2]
If these steps do not resolve the issue, consider preparing a fresh working solution using the preventative measures outlined below.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the preparation and use of this compound solutions.
1. How should I prepare my initial this compound stock solution?
To minimize the risk of precipitation in your final experimental buffer, it is crucial to start with a properly prepared stock solution. The recommended solvents for this compound are Dimethyl Sulfoxide (DMSO) or water.[2][4]
-
DMSO Stock: A 10 mM stock solution can be prepared in dry DMSO and stored at -20°C.[4]
-
Aqueous Stock: A 1 mM aqueous stock solution is also suggested.[4] You can prepare up to a 20 mg/mL solution in water, though gentle heating may be necessary for complete dissolution.[4]
2. What is the best way to dilute my this compound stock into my experimental buffer to avoid precipitation?
The key is to add the this compound stock solution to the buffer while vortexing. This ensures rapid and even distribution, preventing localized high concentrations of this compound that can lead to precipitation. When using a DMSO stock, ensure the final concentration of DMSO in your experimental buffer is low, as it can have physiological effects.[4]
3. What are the solubility limits of this compound in common buffers and solvents?
The solubility of this compound can vary depending on the solvent and the specific buffer composition. Below is a summary of reported solubility data.
| Solvent/Buffer | Solubility |
| Water | 20 mg/mL (heating may be required)[1][4] |
| DMSO | 25 mg/mL[4] |
| 1:1 Ethanol:Water | 20 mg/mL[1] |
| PBS | 50 mg/mL[2] |
4. How should I store my this compound solutions?
Proper storage is essential for maintaining the stability and efficacy of this compound.
-
Powder: Store at -20°C for up to one year.[4]
-
DMSO Stock Solutions: Store at -20°C for up to 3 months.[4]
-
Aqueous Stock Solutions: It is not recommended to store aqueous solutions for more than one day.[4]
5. Are there any known incompatibilities between this compound and common buffer components?
While this compound is stable across a broad pH range (2-10), it is not stable in extremely acidic or alkaline buffers.[1] There is limited specific data on incompatibilities with other common buffer additives. As a general rule, it is advisable to prepare the final working solution fresh and just before use. If your buffer contains high concentrations of salts or other additives, it is recommended to perform a small-scale pilot test to check for precipitation before preparing a large volume.
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 357.4 g/mol )
-
Dry Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM stock solution, you will need 3.574 mg of this compound.
-
Add the appropriate volume of dry DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol for Preparing a 1 µM this compound Working Solution
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Experimental buffer (e.g., PBS, Tris, HEPES)
-
-
Procedure:
-
Determine the final volume of your working solution.
-
Calculate the volume of the 10 mM this compound stock solution needed. For a 1 mL final volume, you will need 0.1 µL of the 10 mM stock.
-
Add the experimental buffer to a sterile tube.
-
While gently vortexing the buffer, add the calculated volume of the this compound stock solution directly into the buffer.
-
Continue to vortex for a few seconds to ensure thorough mixing.
-
Use the working solution immediately.
-
Visual Guides
Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart outlining the steps to resolve this compound precipitation.
References
E-64 Toxicity in Cell Lines: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the toxicity of E-64 in cell lines. It includes detailed troubleshooting guides, frequently asked questions, experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, irreversible, and highly selective inhibitor of cysteine proteases.[1][2][3] It acts by forming a thioether bond with the thiol group in the active site of these enzymes.[4] this compound is known to inhibit a range of cysteine proteases including papain, calpain, and cathepsins B, H, K, L, and S.[1][2][3] It does not inhibit serine proteases, with the exception of trypsin to some extent.[4]
Q2: What are the common applications of this compound in cell culture experiments?
A2: this compound is widely used in cell biology research to:
-
Investigate the roles of specific cysteine proteases in various cellular processes.
-
Study the effects of inhibiting autophagy-associated lysosomal degradation.[1]
-
Induce oxidative stress and apoptosis in certain cell types.[1][3]
-
Examine its potential as an anti-invasive agent in cancer cells.[1]
Q3: How should I prepare and store this compound for cell culture experiments?
A3: this compound is soluble in water up to 20 mM and also in DMSO.[1][4] For aqueous stock solutions, a 1 mM solution is suggested, though heating may be necessary for higher concentrations.[4] DMSO stock solutions (e.g., 10 mM) can be stored at -20°C.[4] It is recommended to prepare fresh aqueous solutions for each experiment and avoid storing them for more than a day.[4] When diluting a DMSO stock into your culture medium, ensure the final concentration of DMSO is not toxic to your cells (typically <0.1%).
Q4: What is a typical working concentration for this compound in cell culture?
A4: The optimal working concentration of this compound is highly dependent on the cell line and the specific experimental goals. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
Troubleshooting Guide
This guide addresses common issues that may arise during the assessment of this compound toxicity in cell lines.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | 1. Incorrect concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. 2. Inactive this compound: Improper storage or handling may have led to the degradation of the compound. 3. Cell line resistance: The target proteases may not be critical for the survival of your chosen cell line under your experimental conditions. | 1. Perform a dose-response curve: Test a wide range of this compound concentrations to determine the optimal working concentration. 2. Use fresh this compound: Prepare fresh stock solutions and handle them according to the manufacturer's instructions. 3. Use a positive control: Treat a sensitive cell line with this compound to confirm the activity of your stock. 4. Consider alternative cell lines: If your cell line is resistant, you may need to switch to a different model. |
| High background toxicity in control cells | 1. Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be at a toxic concentration. 2. Contamination: The cell culture may be contaminated with bacteria, yeast, or mycoplasma. | 1. Lower the solvent concentration: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells. Run a vehicle-only control. 2. Check for contamination: Regularly test your cell cultures for contamination. |
| Inconsistent results between experiments | 1. Variation in cell density: Inconsistent cell seeding can lead to variability in results. 2. Differences in this compound treatment time: The duration of this compound exposure can significantly impact the outcome. 3. Passage number of cells: Cells at high passage numbers may exhibit altered responses. | 1. Standardize cell seeding: Ensure a consistent number of cells are seeded in each well for every experiment. 2. Maintain consistent incubation times: Adhere to a strict timeline for this compound treatment. 3. Use low passage number cells: Use cells that have been passaged a minimal number of times to ensure consistent biological responses. |
| Unexpected cell morphology changes | 1. Off-target effects: At high concentrations, this compound may have off-target effects. 2. Induction of autophagy or apoptosis: this compound is known to induce these pathways, which can alter cell morphology. | 1. Lower this compound concentration: Use the lowest effective concentration of this compound. 2. Analyze markers of apoptosis and autophagy: Use assays such as Annexin V/PI staining or Western blotting for LC3 to confirm the induction of these pathways. |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound toxicity are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plate
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[5]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 540 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
LDH Cytotoxicity Assay
This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Materials:
-
96-well plate
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
-
-
Procedure:
-
Seed cells and treat with this compound as described in the MTT assay protocol (steps 1-4).
-
At the end of the treatment period, carefully collect the cell culture supernatant from each well.
-
Follow the instructions provided with the LDH cytotoxicity assay kit to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plate
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and collect both the detached and adherent cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Quantitative Data Summary
| Cell Line | Compound | IC50 (µM) | Exposure Time (h) |
| HeLa | Cisplatin | ~5-30 | 48 |
| Platinum Nanoparticles | 53.74 ± 2.95 (µg/mL) | 24 | |
| A549 | Nivolumab-loaded GNPs | 5.575 ± 0.068 | 24 |
| Free Nivolumab | 4.349 ± 0.047 | 24 | |
| MCF-7 | Sorafenib Nanoparticles | ~2.5 | 48 |
| Doxorubicin | ~0.5 | 48 | |
| Jurkat | Nivolumab-loaded GNPs | 0.407 ± 0.014 | 72 |
| Free Nivolumab | 1.223 ± 0.368 | 72 |
Note: The IC50 values are highly dependent on the specific experimental conditions and should be determined empirically for this compound in the cell line of interest.
Visualizations
Experimental Workflow for Assessing this compound Toxicity
Caption: Workflow for this compound toxicity assessment.
Simplified Signaling Pathway of this compound Induced Apoptosis
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspases as master regulators of programmed cell death: apoptosis, pyroptosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: E-64 Cysteine Protease Inhibitor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of E-64 stock solutions at -20°C. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a natural, irreversible, and highly selective inhibitor of cysteine proteases.[1] It is an epoxide that forms a stable thioether bond with the thiol group of the active site cysteine residue in these proteases, thereby inactivating the enzyme.[2][3] Its high specificity makes it a valuable tool for studying the roles of cysteine proteases in various biological processes.
Q2: In what solvents can I dissolve this compound and what are the recommended concentrations for stock solutions?
A2: this compound is soluble in water (up to 20 mg/mL), DMSO (up to 25 mg/mL), and mixtures of ethanol/water or methanol/water.[1][2][4] For long-term storage, preparing a 1 mM to 10 mM stock solution in high-quality, dry DMSO is a common practice.
Q3: What is the recommended storage temperature for this compound stock solutions?
A3: For long-term stability, this compound stock solutions should be stored at -20°C.[1] Some manufacturers recommend -80°C for storage longer than 6 months.[5]
Q4: Can I store this compound in an aqueous solution?
A4: Storing this compound in aqueous solutions for extended periods is not recommended due to the risk of hydrolysis, which can lead to its degradation.[4] If an aqueous solution is required for your experiment, it is best to prepare it fresh on the day of use by diluting an aliquot of your non-aqueous stock solution.
Q5: Is this compound compatible with other protease inhibitors?
A5: Yes, this compound is often included in protease inhibitor cocktails to provide broad-spectrum protection against various classes of proteases.[6] It specifically targets cysteine proteases and does not inhibit serine, aspartic, or metalloproteases.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Loss of inhibitory activity in my experiment. | Degradation of this compound stock solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature, or storage in aqueous solution). | Prepare fresh aliquots of your this compound stock solution from a solid, properly stored source. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes. Always prepare aqueous working solutions fresh on the day of use. |
| The target protease is not a cysteine protease. | Confirm the class of your target protease. This compound is highly specific for cysteine proteases and will not inhibit serine, aspartic, or metalloproteases.[7] Consider using a broad-spectrum protease inhibitor cocktail if the protease class is unknown. | |
| Incorrect concentration of this compound used. | The effective concentration of this compound can vary depending on the specific protease and experimental conditions. A typical working concentration is between 1-10 µM. Optimize the concentration for your specific application. | |
| Precipitate observed in my this compound stock solution upon thawing. | The solubility of this compound may have been exceeded, or the solvent may have absorbed moisture. | Warm the solution gently (e.g., in a 37°C water bath) and vortex to redissolve the precipitate. Ensure you are using anhydrous (dry) DMSO for preparing your stock solution, as moisture can reduce solubility.[7] |
| Inconsistent results between experiments. | Variability in the age or handling of the this compound stock solution. | Use a consistent batch of this compound and prepare fresh stock solutions regularly. Document the preparation date and storage conditions of your stock solutions to track their history. |
Long-Term Stability of this compound Stock Solutions at -20°C
The stability of this compound stock solutions is critical for reproducible experimental outcomes. Below is a summary of stability data based on information from various suppliers. It is important to note that the stability can be influenced by the solvent, concentration, and the quality of the this compound compound.
| Solvent | Concentration | Storage Temperature | Reported Stability | Source |
| Solid | - | -20°C | ≥ 4 years | [1] |
| DMSO | Not Specified | -20°C | Up to 4 months | |
| DMSO | Not Specified | -20°C | 1 month | [5] |
| DMSO | Not Specified | -80°C | 1 year | [5] |
| Water/Methanol (1:1) or Water/Ethanol (1:1) | Not Specified | -15 to -25°C | 1 to 2 months | [4] |
Note: The variability in reported stability highlights the importance of in-house verification for critical applications.
Experimental Protocols
Protocol for Assessing the Stability of this compound Stock Solutions using HPLC
This protocol outlines a general procedure for conducting a forced degradation study to develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound.
Objective: To determine the degradation of an this compound stock solution over time at -20°C by separating the intact this compound from its potential degradation products.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
HPLC-grade water, acetonitrile, and formic acid
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
-
-20°C freezer
-
Calibrated analytical balance and volumetric flasks
Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve it in anhydrous DMSO to prepare a stock solution of known concentration (e.g., 10 mM).
-
Aliquot the stock solution into multiple small, single-use tubes to avoid freeze-thaw cycles.
-
-
Forced Degradation Study (Method Development):
-
To identify potential degradation products and validate the HPLC method's ability to separate them from the parent compound, perform forced degradation studies.[8] Expose the this compound stock solution to the following stress conditions:
-
Acid Hydrolysis: Mix with 0.1 N HCl and incubate at 60°C.
-
Base Hydrolysis: Mix with 0.1 N NaOH and incubate at 60°C.
-
Oxidation: Mix with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate at a higher temperature (e.g., 60°C).
-
Photostability: Expose to light according to ICH Q1B guidelines.[9]
-
-
Analyze the stressed samples by HPLC to identify the retention times of degradation products.
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Develop a gradient elution program to separate this compound from its degradation products (e.g., start with a low percentage of B and gradually increase).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (determine by UV scan).
-
Injection Volume: 10 µL.
-
-
Long-Term Stability Study:
-
Store the aliquots of the this compound stock solution at -20°C.
-
At specified time points (e.g., 0, 1, 2, 3, 6, and 12 months), thaw one aliquot.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the sample by the validated HPLC method.
-
Calculate the percentage of this compound remaining by comparing the peak area of the current time point to the peak area at time zero.
-
Data Analysis:
-
Plot the percentage of this compound remaining against time to determine the degradation rate.
-
A solution is typically considered stable if the degradation is less than 10%.
Visualizations
Caption: Factors influencing the stability of this compound stock solutions.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. AG Scientific Inc this compound, 5 MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protease Inhibitor Cocktail for Mammalian Cell and Tissue Extracts in DMSO Solution Broad-Spectrum Inhibition Stable Storage Sigma-Aldrich [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ijrpp.com [ijrpp.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
Validating E-64 Inhibition of Cathepsin B Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of E-64 and other inhibitors on Cathepsin B activity, supported by experimental data and detailed protocols. The information is intended to assist researchers in designing and interpreting experiments aimed at validating the inhibition of Cathepsin B.
Comparison of Cathepsin B Inhibitors
The following table summarizes the inhibitory potency of this compound and a widely used alternative, CA-074, against human Cathepsin B.
| Inhibitor | Target Enzyme | IC50 / Ki Value | Inhibition Type | Key Characteristics |
| This compound | Human Cathepsin B | 4.7 nM (IC50)[1] | Irreversible[2][3][4][5] | Broad-spectrum cysteine protease inhibitor, also targeting Cathepsins K, L, and S.[2][3][5] |
| CA-074 | Human Cathepsin B | 2-5 nM (Ki)[6] | Irreversible | Highly selective for Cathepsin B; its inhibitory potency is pH-dependent, being most effective in acidic environments.[7][8] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. The inhibitory activity of CA-074 is significantly influenced by pH, with much higher potency at the acidic pH of the lysosome compared to neutral pH.[7][8]
Experimental Protocols
Determining the IC50 of a Cathepsin B Inhibitor
This protocol outlines a typical fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of an inhibitor against Cathepsin B.
Materials:
-
Human Cathepsin B, active (recombinant or purified)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 2 mM DTT, 1 mM EDTA, pH 5.5)
-
Cathepsin B Substrate (e.g., Z-FR-AMC)
-
Inhibitor of interest (e.g., this compound)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents:
-
Dilute the Cathepsin B enzyme to the working concentration in cold assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute to the final working concentration in assay buffer just before use.
-
Prepare a serial dilution of the inhibitor in assay buffer. It is recommended to have a range of concentrations spanning several orders of magnitude around the expected IC50.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution at various concentrations (or vehicle control)
-
Cathepsin B enzyme solution
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the Cathepsin B substrate solution to all wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately begin reading the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cathepsin B Signaling Pathways
Cathepsin B is a lysosomal cysteine protease that plays a crucial role in various physiological and pathological processes, including apoptosis and tumor invasion.
Cathepsin B in Apoptosis
Cathepsin B can be released from the lysosome into the cytoplasm, where it can initiate or amplify the apoptotic cascade.
Caption: Cathepsin B's role in initiating apoptosis.
Cathepsin B in Tumor Invasion and Metastasis
In the tumor microenvironment, secreted Cathepsin B can degrade components of the extracellular matrix (ECM) and activate other proteases, facilitating cancer cell invasion.
Caption: Cathepsin B's contribution to ECM degradation.
Experimental Workflow for Validating this compound Inhibition
The following diagram illustrates a typical workflow for confirming the inhibitory effect of this compound on Cathepsin B activity in a cell-based assay.
Caption: Validating this compound's effect on cellular Cathepsin B.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. E 64 | Cathepsin | Tocris Bioscience [tocris.com]
- 3. Cathepsin B Is Upregulated and Mediates ECM Degradation in Colon Adenocarcinoma HT29 Cells Overexpressing Snail - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
E-64 vs. Leupeptin: A Comparative Guide to Cysteine Protease Inhibition
For researchers in the fields of biochemistry, cell biology, and drug development, the selection of an appropriate protease inhibitor is a critical determinant of experimental success. Among the myriad of available inhibitors, E-64 and leupeptin are two widely utilized compounds for the inhibition of cysteine proteases. This guide provides a comprehensive comparison of this compound and leupeptin, supported by experimental data and detailed protocols to aid in the selection and application of these essential research tools.
At a Glance: Key Differences
| Feature | This compound | Leupeptin |
| Inhibition Mechanism | Irreversible, covalent modification | Reversible, competitive |
| Primary Target Class | Cysteine Proteases | Cysteine and Serine Proteases |
| Specificity | Highly specific for cysteine proteases | Broader spectrum, inhibits some serine proteases like trypsin and plasmin |
| Potency | Generally more potent for cysteine proteases (nM range) | Less potent for cysteine proteases (µM range) |
| Chemical Nature | Epoxysuccinyl peptide derivative | Acetyl-L-leucyl-L-leucyl-L-argininal |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and leupeptin lies in their mechanism of inhibition. This compound is an irreversible inhibitor that forms a covalent thioether bond with the active site cysteine residue of the protease. This is achieved through the nucleophilic attack of the cysteine's thiol group on the epoxide ring of this compound, leading to the permanent inactivation of the enzyme.
In contrast, leupeptin acts as a reversible, competitive inhibitor. Its aldehyde group forms a transient covalent hemiacetal adduct with the active site cysteine (or serine) residue. This interaction is reversible, and the inhibitor can dissociate from the enzyme, allowing for the potential recovery of protease activity.
Target Specificity and Potency: A Quantitative Comparison
This compound exhibits high specificity for cysteine proteases, with little to no activity against other protease classes.[1][2][3][4] Leupeptin, on the other hand, has a broader target profile, inhibiting both cysteine and some serine proteases, such as trypsin and plasmin.[4][5][6]
The potency of these inhibitors, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), varies depending on the specific protease. The following table summarizes available data for key cysteine proteases.
| Target Protease | This compound IC50/Ki | Leupeptin IC50/Ki |
| Papain | 9 nM (IC50)[2][3] | 0.15 - 0.51 µg/mL (ID50) |
| Cathepsin B | 0.8 s (half-time at 10 µM)[7] | 0.44 µg/mL (ID50)[5], 6 nM (Ki)[6] |
| Cathepsin L | 2.5 nM (IC50)[3], 0.7 s (half-time at 10 µM)[7] | Inhibits |
| Cathepsin K | 1.4 nM (IC50)[3] | - |
| Cathepsin S | 4.1 nM (IC50)[3] | - |
| Calpain | 9.2 s (half-time at 10 µM)[7] | 72 nM (Ki)[6] |
Note: Direct comparison of potency can be challenging due to variations in experimental conditions and reporting metrics (IC50, Ki, ID50, half-time of inhibition). Lower values generally indicate higher potency.
Experimental Protocols
In Vitro Protease Inhibition Assay using a Fluorogenic Substrate
This protocol provides a general framework for comparing the inhibitory activity of this compound and leupeptin against a specific cysteine protease, such as cathepsin B, using a fluorogenic substrate.
Materials:
-
Purified cysteine protease (e.g., human liver cathepsin B)
-
Fluorogenic substrate (e.g., Z-Arg-Arg-AMC for cathepsin B)
-
This compound
-
Leupeptin
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the protease in a suitable buffer.
-
Prepare 10 mM stock solutions of this compound and leupeptin in DMSO.
-
Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO.
-
Prepare the assay buffer and bring it to the optimal temperature for the enzyme.
-
-
Assay Setup:
-
In the 96-well plate, set up the following controls:
-
No-enzyme control: Assay buffer and substrate only.
-
No-inhibitor control (100% activity): Assay buffer, protease, and substrate.
-
-
Prepare serial dilutions of this compound and leupeptin in the assay buffer in separate rows of the plate.
-
-
Pre-incubation:
-
Add the purified protease to all wells except the no-enzyme control, to a final concentration within the linear range of the assay.
-
Add the diluted inhibitors to their respective wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells to a final concentration typically at or below its Km value.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each reaction.
-
Subtract the rate of the no-enzyme control from all other rates.
-
Normalize the data by expressing the rates in the inhibitor-containing wells as a percentage of the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each inhibitor by fitting the data to a suitable dose-response curve.
-
Concluding Remarks
The choice between this compound and leupeptin depends heavily on the specific experimental requirements. For applications demanding highly specific and irreversible inhibition of cysteine proteases, this compound is the superior choice due to its high potency and specificity.[1][2][3][4] Its irreversible nature ensures complete and lasting inactivation of the target enzymes.
Leupeptin, with its broader specificity for both cysteine and some serine proteases, can be advantageous in contexts where a wider range of proteolytic activity needs to be controlled, such as in the preparation of cell lysates.[4][5][6] However, its reversible mode of action and generally lower potency for cysteine proteases compared to this compound should be taken into consideration.
Ultimately, a thorough understanding of the mechanisms, specificities, and potencies of these inhibitors, as outlined in this guide, will empower researchers to make informed decisions and achieve more reliable and reproducible experimental outcomes.
References
- 1. Measurement of Protease Activities Using Fluorogenic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. E 64 | Cathepsin | Tocris Bioscience [tocris.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MEROPS - the Peptidase Database [ebi.ac.uk]
A Comparative Guide to E-64 and E-64d for In Vivo Cysteine Protease Inhibition
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is a critical step in experimental design. This guide provides a comprehensive comparison of two widely used cysteine protease inhibitors, E-64 and its derivative E-64d, with a focus on their application in in vivo studies.
Cysteine proteases, such as cathepsins and calpains, play crucial roles in a multitude of physiological and pathological processes, including protein degradation, apoptosis, and immune responses. Their dysregulation has been implicated in various diseases, making them attractive therapeutic targets. This compound and E-64d are both irreversible inhibitors of a broad range of cysteine proteases, but they possess distinct properties that make them suitable for different experimental contexts.
Mechanism of Action and Physicochemical Properties
This compound is a natural product isolated from Aspergillus japonicus that acts as a potent and irreversible inhibitor of most cysteine proteases.[1] Its mechanism of action involves the covalent modification of the active site cysteine residue of the target protease through its epoxide ring.[1] However, this compound is a hydrophilic molecule with limited cell permeability, which restricts its efficacy in studies involving intact cells and in vivo models.
To overcome this limitation, E-64d (also known as loxistatin or EST) was developed. E-64d is a cell-permeable ethyl ester prodrug of E-64c.[2][3] Once inside the cell, E-64d is rapidly hydrolyzed by intracellular esterases to its active, membrane-impermeable form, E-64c.[2] E-64c is a more potent inhibitor of cysteine proteases than E-64d itself. In fact, studies have shown that E-64c can be 100 to 1000 times more potent than E-64d in in vitro cathepsin inhibition assays.[2][3] This intracellular activation mechanism allows for effective inhibition of cytosolic and lysosomal cysteine proteases in vivo.
dot
Caption: Intracellular activation of the prodrug E-64d.
Comparative Inhibitory Activity
The following table summarizes the available data on the half-maximal inhibitory concentrations (IC50) of this compound and its active metabolite E-64c against a panel of cysteine proteases. It is important to note that E-64d exhibits significantly lower potency in vitro compared to this compound and E-64c, as its efficacy relies on its conversion to E-64c within the cell.
| Target Protease | This compound IC50 | E-64c IC50 | Reference(s) |
| Cathepsin B | - | High Potency (inactivation rate constant: 2.98x10^5 M⁻¹s⁻¹) | [4] |
| Cathepsin H | Inhibited | - | [5][6] |
| Cathepsin K | 1.4 nM | - | [5] |
| Cathepsin L | 2.5 nM | High Potency (inactivation rate constant: 2.06x10^5 M⁻¹s⁻¹) | [4][5] |
| Cathepsin S | 4.1 nM | - | [5] |
| Papain | 9 nM | - | [6][7][8][9] |
| Calpain | Inhibited | Inhibited | [5][6][10] |
In Vivo Experimental Protocols and Performance
The primary advantage of E-64d over this compound for in vivo research lies in its improved bioavailability and ability to inhibit intracellular proteases following oral administration.
E-64d: Oral Administration
E-64d has been successfully used in various animal models to study the roles of cysteine proteases in disease.
-
Alzheimer's Disease Models: In transgenic mouse models of Alzheimer's disease, oral administration of E-64d has been shown to reduce brain amyloid-beta (Aβ) levels and improve memory deficits.
-
Dosage: 5 - 10 mg/kg/day administered in drinking water or chow.
-
-
Traumatic Brain Injury (TBI) Models: In rodent models of TBI, oral E-64d treatment has demonstrated neuroprotective effects, reducing lesion volume and improving functional outcomes.
-
Dosage: 5 mg/kg administered orally.
-
This compound: Systemic Administration
Due to its poor oral bioavailability, in vivo studies with this compound typically require systemic administration routes.
-
Intravenous (i.v.) Injection: this compound has been administered intravenously in mouse models of metastasis.[7]
-
Dosage: Specific dosages can vary depending on the experimental design.
-
-
Intraperitoneal (i.p.) Injection: In rat models of cerebral ischemia, E-64c has been administered via intraperitoneal injection.[4]
-
Dosage: 400 mg/kg, twice daily for 3 days.[4]
-
It is crucial to note that the choice of administration route and dosage for both inhibitors should be carefully optimized for the specific animal model and research question.
Signaling Pathways Affected by Cysteine Protease Inhibition
This compound and E-64d, by inhibiting cathepsins and calpains, can modulate several critical signaling pathways, most notably those involved in apoptosis (programmed cell death).
dot
Caption: Cathepsin-mediated apoptotic pathway.
Caspases are the central executioners of apoptosis. However, cysteine proteases like cathepsins can initiate or amplify the apoptotic cascade. Upon certain stimuli, lysosomal membrane permeabilization leads to the release of cathepsins into the cytosol.[5] Cytosolic cathepsins can then cleave and activate pro-apoptotic proteins such as Bid, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.[11][12][13]
dot
Caption: Calpain-mediated apoptotic pathway.
Calpains, which are calcium-activated cysteine proteases, also contribute to apoptosis.[1][7] Elevated intracellular calcium levels can activate calpains, which in turn can cleave and activate certain caspases (e.g., caspase-12) and degrade various cellular proteins, ultimately leading to cell death.[1][7] By inhibiting cathepsins and calpains, this compound and E-64d can effectively block these apoptotic pathways, providing a valuable tool for studying the roles of these proteases in various disease models.
Conclusion: Choosing the Right Inhibitor for Your In Vivo Experiment
The choice between this compound and E-64d for in vivo experiments hinges primarily on the desired route of administration and the need for intracellular enzyme inhibition.
-
E-64d is the superior choice for most in vivo applications, particularly when oral administration is preferred. Its cell permeability and subsequent conversion to the highly potent E-64c allow for effective inhibition of intracellular cysteine proteases in a non-invasive manner.
-
This compound remains a valuable tool for specific in vivo studies where direct systemic administration (e.g., intravenous or intraperitoneal) is feasible and the primary target is extracellular or on the cell surface. Its well-characterized inhibitory profile makes it a reliable standard for cysteine protease inhibition.
Researchers should carefully consider the experimental model, the target proteases, and the logistical aspects of administration when selecting between these two important inhibitors. This guide provides a foundation for making an informed decision to advance research in the complex field of cysteine protease biology.
References
- 1. Role of calpain in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo inhibition of cysteine proteinases by EST, a new analog of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IN VITRO AND IN VIVO INHIBITION OF CYSTEINE PROTEINASES BY EST, A NEW ANALOG OF this compound [jstage.jst.go.jp]
- 4. apexbt.com [apexbt.com]
- 5. Lysosomal cysteine cathepsins: signaling pathways in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound | Cysteine Protease | Autophagy | Antibacterial | TargetMol [targetmol.com]
- 10. Calpains, mitochondria, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Assessing the Efficacy of E-64 in a New Cell Line: A Comparative Guide
For researchers venturing into the study of cysteine protease function in a novel cell line, the selection of an appropriate inhibitor is a critical first step. This guide provides a comprehensive comparison of E-64, a widely used irreversible cysteine protease inhibitor, with a common alternative, Leupeptin. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making an informed decision for their specific experimental needs.
Performance Comparison: this compound vs. Leupeptin
The efficacy of a protease inhibitor is context-dependent, varying with the cell line, the specific protease of interest, and the biological process under investigation. Below is a summary of the key characteristics and a comparison of this compound and Leupeptin.
| Feature | This compound | Leupeptin |
| Mechanism of Action | Irreversible inhibitor, forming a stable thioether bond with the active site cysteine.[1] | Reversible competitive inhibitor of serine and cysteine proteases. |
| Primary Targets | Broad-spectrum cysteine protease inhibitor, including papain, calpains, and cathepsins B, H, and L.[1] | Inhibits a range of serine and cysteine proteases, including trypsin, plasmin, and cathepsin B. |
| Cell Permeability | Cell-permeable, making it effective for in vitro and in vivo studies.[1] | Generally considered cell-permeable. |
| Specificity | Highly selective for cysteine proteases. | Broader specificity, inhibiting both serine and cysteine proteases. |
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on the activity of specific cathepsins in the MDA-MB-231 human breast cancer cell line. This data is crucial for understanding the inhibitor's potency in a cellular context.
| Cell Line | Inhibitor | Target Protease | Concentration | Effect on Protease Activity |
| MDA-MB-231 | This compound | Cathepsin S | 10 µM | ~40% increase in active form |
| MDA-MB-231 | This compound | Cathepsin L | 5 µM | ~35% decrease in active form |
Note: The observed increase in active cathepsin S with this compound treatment in MDA-MB-231 cells is a complex cellular response and highlights the importance of empirical validation in any new cell line.
Experimental Protocols
To aid in the experimental design for assessing this compound's efficacy, detailed protocols for a Calpain Activity Assay and a Cell Viability (MTT) Assay are provided below.
Fluorometric Calpain Activity Assay
This protocol is adapted from commercially available kits and is designed to measure the activity of calpain, a key target of this compound, in cell lysates.
Materials:
-
Test cell line
-
This compound and/or alternative inhibitors (e.g., Leupeptin)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Calpain substrate (e.g., Ac-LLY-AFC)
-
Assay buffer
-
Fluorometer or fluorescent plate reader
Procedure:
-
Cell Culture and Treatment: Plate the cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or the alternative inhibitor for a predetermined time. Include an untreated control group.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
Assay Reaction: In a 96-well black plate, add a standardized amount of protein lysate from each sample.
-
Substrate Addition: Add the calpain substrate (e.g., Ac-LLY-AFC) to each well to a final concentration of 50 µM.
-
Incubation: Incubate the plate at 37°C for 1 hour, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Data Analysis: The fluorescence intensity is proportional to the calpain activity. Normalize the readings to the protein concentration and compare the activity in treated versus untreated cells.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of inhibitors.
Materials:
-
Test cell line
-
This compound and/or alternative inhibitors
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound or the alternative inhibitor. Include untreated and vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
Visualizing Cellular Pathways
Understanding the molecular pathways affected by cysteine protease inhibitors is crucial for interpreting experimental results. Below are diagrams illustrating a key signaling pathway and a typical experimental workflow.
Caption: Calpain-mediated apoptosis signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the efficacy of protease inhibitors in a new cell line.
References
Unveiling the Impact of E-64: A Guide to Western Blot Analysis for Cysteine Protease Inhibition
In the realm of cellular biology and drug discovery, understanding the intricate mechanisms of protease inhibitors is paramount. E-64, a potent and irreversible inhibitor of cysteine proteases, serves as a critical tool for researchers investigating pathways such as autophagy and apoptosis.[1][2][3] This guide provides a comprehensive comparison of Western blot analysis techniques to confirm the efficacy of this compound, offering detailed experimental protocols and data interpretation.
Comparative Analysis of this compound's Effect on Autophagy Markers
This compound is widely used to study autophagic flux by preventing the degradation of proteins within the autolysosome.[4][5] Western blot analysis is the gold standard for quantifying the accumulation of key autophagy-related proteins following this compound treatment. The table below summarizes the expected outcomes for the primary autophagy markers, LC3-II and p62/SQSTM1, in response to this compound.
| Protein Marker | Function in Autophagy | Expected Result with this compound Treatment | Rationale for Change | Alternative Inhibitors for Comparison |
| LC3-II | Component of the autophagosome membrane.[4] | Increase | Inhibition of lysosomal proteases by this compound prevents the degradation of autophagosomes, leading to the accumulation of LC3-II.[4][5] | Bafilomycin A1, Chloroquine, Pepstatin A[4][5] |
| p62/SQSTM1 | Autophagy receptor that targets ubiquitinated proteins for degradation.[4] | Increase | As a substrate of autophagy, p62 is degraded in the lysosome. This compound-mediated inhibition of this degradation results in its accumulation.[4] | Bafilomycin A1, Chloroquine |
Detailed Experimental Protocol: Western Blot for Autophagic Flux
This protocol outlines the key steps for assessing the effect of this compound on LC3-II and p62 levels in a mammalian cell line.
1. Cell Culture and Treatment:
-
Seed mammalian cells (e.g., HeLa, HEK293) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (typically 10-50 µM) or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 2, 4, 6, 8 hours). For a more comprehensive analysis of autophagic flux, include a condition with an autophagy inducer (e.g., starvation, rapamycin) with and without this compound.
2. Protein Lysate Preparation:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and boil at 95-100°C for 5 minutes. Note that fresh samples are recommended for LC3 analysis to avoid degradation of LC3-II.[6]
-
Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel. The higher percentage gel provides better resolution for the low molecular weight LC3 proteins.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF membrane. PVDF is recommended for better retention of LC3.[6]
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (to distinguish from other isoforms) and p62/SQSTM1 overnight at 4°C.[7] Use a loading control antibody such as GAPDH or tubulin, as actin levels can be affected by autophagy.[6]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Quantification:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control.
Visualizing the Mechanism and Workflow
To further clarify the scientific principles and experimental procedures, the following diagrams have been generated.
By following this guide, researchers can effectively utilize Western blot analysis to confirm and quantify the inhibitory effects of this compound on cysteine proteases, particularly within the context of autophagy. The provided protocols and comparative data serve as a valuable resource for designing experiments and interpreting results in the pursuit of novel therapeutic strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. agscientific.com [agscientific.com]
- 4. LC3 and Autophagy FAQs | Bio-Techne [bio-techne.com]
- 5. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
E-64: A Comparative Guide to a Gold Standard Cysteine Protease Inhibitor
In the landscape of protease research and drug development, the specific and potent inhibition of cysteine proteases is paramount. E-64, a natural product isolated from Aspergillus japonicus, has long been a cornerstone inhibitor for studying the function of this class of enzymes. This guide provides a detailed comparison of this compound with other commonly used cysteine protease inhibitors, supported by experimental data and protocols to aid researchers in selecting the most appropriate tool for their studies.
Mechanism of Action: An Irreversible Interaction
This compound is an irreversible inhibitor that covalently modifies the active site cysteine residue of its target proteases. The key structural feature of this compound is a trans-epoxysuccinyl group, which is susceptible to nucleophilic attack by the thiolate anion of the catalytic cysteine. This reaction results in the formation of a stable thioether bond, rendering the enzyme inactive. This high specificity for cysteine residues, with minimal off-target effects on other protease classes such as serine, aspartic, and metalloproteases, is a primary advantage of this compound.
Comparative Specificity and Potency
The efficacy of a protease inhibitor is defined by its potency (how much is needed to inhibit the enzyme) and its specificity (how selectively it inhibits the target). These parameters are often quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Quantitative Comparison of Cysteine Protease Inhibitors
The following table summarizes the available quantitative data for this compound and other notable cysteine protease inhibitors. It is important to note that direct comparisons of IC50 values can be challenging as they are highly dependent on experimental conditions such as substrate concentration and pH.
| Inhibitor | Target Protease | IC50 / Ki | Notes |
| This compound | Papain | IC50: 9 nM | Broad-spectrum cysteine protease inhibitor. |
| Cathepsin K | IC50: 1.4 nM | Potent inhibitor of several cathepsins. | |
| Cathepsin L | IC50: 2.5 nM | ||
| Cathepsin S | IC50: 4.1 nM | ||
| Aloxistatin (E-64d) | Prion Protein (PrP-res) Accumulation | IC50: 0.5 µM | Cell-permeable derivative of this compound. |
| Leupeptin | Calpain | - | Reversible aldehyde inhibitor, also inhibits some serine proteases. |
| Calpeptin | Calpain | - | More specific for calpains than leupeptin. |
| ALLN | Calpain, Cathepsins | - | Peptide aldehyde inhibitor. |
| CA-074 | Cathepsin B | Ki: 2-5 nM | Highly selective for Cathepsin B.[1] |
| Cathepsin B (pH 4.6) | IC50: 6 nM | Inhibition is pH-dependent.[2] | |
| Cathepsin B (pH 7.2) | IC50: 723 nM | Less potent at neutral pH.[2] | |
| Cathepsin H | Ki: 40-200 µM | Significantly less potent against other cathepsins.[1] | |
| Cathepsin L | Ki: 40-200 µM |
Experimental Protocols
To ensure reproducible and comparable results, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of cysteine protease inhibitors.
In Vitro Cysteine Protease Inhibition Assay (Fluorometric)
This protocol is a standard method for determining the potency of cysteine protease inhibitors using a fluorogenic substrate.
Materials:
-
Purified cysteine protease (e.g., Papain, Cathepsin B)
-
Assay Buffer: 100 mM sodium acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, 0.01% Brij-35, pH 5.5
-
Fluorogenic Substrate: Z-FR-AMC (Z-Phe-Arg-7-amino-4-methylcoumarin) stock solution in DMSO.
-
Inhibitor (e.g., this compound) stock solution in a suitable solvent (e.g., water or DMSO).
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Enzyme Preparation: Dilute the cysteine protease to the desired final concentration in pre-warmed assay buffer.
-
Inhibitor Preparation: Perform serial dilutions of the inhibitor stock solution to create a range of concentrations to be tested.
-
Reaction Setup: In the wells of the 96-well plate, add:
-
Assay Buffer
-
Inhibitor dilution (or vehicle control)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate (Z-FR-AMC) to all wells to a final concentration in the low micromolar range.
-
Kinetic Measurement: Immediately place the plate in the fluorometer and measure the increase in fluorescence over time at 37°C. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the enzyme activity (as a percentage of the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Multiplex Cathepsin Zymography
Zymography is a powerful technique to detect and characterize the activity of proteases in complex biological samples. This protocol is adapted for the analysis of cathepsin activity.
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gels containing 0.1% gelatin
-
Sample Lysis Buffer: (e.g., RIPA buffer with protease inhibitors except cysteine protease inhibitors)
-
Zymogram Renaturation Buffer: 2.5% Triton X-100 in water
-
Zymogram Development Buffer: 50 mM Tris-HCl pH 7.4, 10 mM CaCl₂, 50 mM NaCl, 0.05% Triton-X
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 10% acetic acid, 25% isopropanol)
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues in lysis buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Non-reducing SDS-PAGE: Mix samples with non-reducing sample buffer (without β-mercaptoethanol or DTT) and load onto the gelatin-containing polyacrylamide gel. Run the gel at a constant voltage in a cold room or on ice.
-
Renaturation: After electrophoresis, remove the gel and wash it twice for 30 minutes each in Zymogram Renaturation Buffer with gentle agitation. This removes the SDS and allows the proteases to renature.
-
Development: Incubate the gel in Zymogram Development Buffer overnight at 37°C. During this incubation, the proteases will digest the gelatin in the areas where they are located.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands of protease activity appear against a blue background.
-
Analysis: The clear bands represent areas of gelatin degradation and thus, active proteases. The molecular weight of the proteases can be estimated by running a pre-stained protein ladder. The intensity of the bands can be quantified using densitometry software.
Visualizing Specificity: A Logical Relationship Diagram
The following diagram illustrates the hierarchical specificity of this compound in comparison to other classes of protease inhibitors and more specific cysteine protease inhibitors.
Caption: Hierarchical classification of protease inhibitors.
Conclusion
This compound remains a highly valuable tool for researchers due to its potent, irreversible, and broadly specific inhibition of cysteine proteases. Its well-characterized mechanism of action and high selectivity make it an excellent choice for initial studies to implicate cysteine protease activity in a biological process. For more targeted investigations, more specific inhibitors such as CA-074 for cathepsin B are available. The choice of inhibitor will ultimately depend on the specific research question, the target protease(s), and the experimental system. The data and protocols provided in this guide aim to facilitate this decision-making process and promote robust and reproducible research in the field of cysteine protease biology.
References
Validating E-64 Target Engagement in Cells: A Comparative Guide
Introduction: E-64 is a well-established, irreversible inhibitor of cysteine proteases, such as cathepsins and calpains. It forms a covalent bond with the active site cysteine residue, effectively inactivating the enzyme. For researchers utilizing this compound to probe the function of these proteases, it is crucial to validate that the compound is engaging its intended targets within the complex cellular environment. This guide compares several common methodologies for confirming and quantifying the cellular target engagement of this compound, providing researchers with the information needed to select the most appropriate technique for their experimental goals.
Mechanism of Action: this compound Covalent Inhibition
This compound contains an epoxide ring that is susceptible to nucleophilic attack by the thiolate group of the active site cysteine residue in its target proteases. This reaction results in the formation of a stable, irreversible thioether bond, leading to the inactivation of the enzyme.
Caption: Covalent modification of a target cysteine protease by this compound.
Comparison of Target Engagement Validation Methods
The selection of a target engagement methodology depends on factors such as the availability of specific antibodies, instrumentation, desired throughput, and whether the goal is to confirm engagement with a known target or to identify novel targets.
| Method | Principle | Evidence Type | Throughput | Key Advantages | Key Disadvantages | Quantitative Output |
| Biochemical Activity Assay | Measures the residual activity of a target protease in lysates from this compound-treated cells using a specific substrate.[1][2] | Indirect | Medium to High | Simple, cost-effective, uses standard lab equipment. | Indirect; does not directly measure binding; susceptible to artifacts from cell lysis. | IC50 |
| Activity-Based Protein Profiling (ABPP) | Uses a tagged, broad-spectrum cysteine protease probe to label active enzymes. This compound engagement blocks probe binding.[3] | Direct | Medium | Directly measures engagement at the active site; can profile multiple proteases simultaneously. | Requires synthesis of specialized probes; may require mass spectrometry for target ID. | IC50, Target Occupancy |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding. This compound binding stabilizes the protein.[4][5] | Direct | Low to Medium | Label-free; performed in intact cells or lysates; directly confirms physical interaction.[4][5] | Not suitable for all proteins; requires a specific antibody for Western blot detection; lower throughput. | ΔTm (change in melting temp), EC50 |
| Mass Spectrometry (MS)-Based Proteomics | Identifies the specific protein and peptide modified by this compound by detecting the covalent adduct's mass shift.[4][6] | Direct | Low | Unbiased, proteome-wide identification of targets and off-targets; precisely maps the binding site. | Requires sophisticated instrumentation and bioinformatics expertise; low throughput. | Target Occupancy, Site-ID |
Key Experimental Protocols
Below are detailed protocols for two widely used methods to validate this compound target engagement: the Cellular Thermal Shift Assay (CETSA) and competitive Activity-Based Protein Profiling (ABPP).
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the validation of this compound engagement with a known target protein (e.g., Cathepsin B) using Western blotting for detection.
Materials:
-
Cells expressing the target protein
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors (without cysteine protease inhibitors)
-
Lysis buffer (e.g., RIPA buffer)
-
Primary antibody specific to the target protein
-
Secondary antibody (e.g., HRP-conjugated)
-
SDS-PAGE and Western blot equipment
-
Thermocycler or heating blocks
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Procedure:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for 1-2 hours.
-
Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heating Step: Place the PCR tubes in a thermocycler and heat each aliquot to a different temperature (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Sample Preparation: Transfer the supernatant (soluble fraction) to new tubes. Determine the protein concentration and normalize all samples. Prepare samples for SDS-PAGE.
-
Western Blot Analysis: Perform SDS-PAGE followed by Western blotting using a primary antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against temperature to generate melting curves. A shift in the melting temperature (Tm) in this compound-treated samples compared to the control indicates target engagement.[5]
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
This protocol uses a fluorescently-tagged, activity-based probe for cysteine proteases (e.g., a probe with a Bodipy fluorophore) to visualize target engagement by this compound.
Materials:
-
Cells of interest
-
This compound (and vehicle control, e.g., DMSO)
-
Fluorescent, cysteine-reactive activity-based probe (e.g., BMV109 or similar)
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100)
-
SDS-PAGE and in-gel fluorescence scanning equipment
Experimental Workflow Diagram:
Caption: Step-by-step workflow for competitive Activity-Based Protein Profiling.
Procedure:
-
Cell Treatment: Treat cultured cells with a range of this compound concentrations (and a vehicle control) for a predetermined time (e.g., 1 hour).
-
Lysis: Harvest the cells, wash with cold PBS, and lyse in a suitable buffer.
-
Proteome Normalization: Determine the protein concentration of each lysate and normalize them to ensure equal loading.
-
Probe Labeling: Incubate the normalized lysates with the fluorescent activity-based probe (e.g., 1 µM final concentration) for 30-60 minutes at room temperature. The probe will covalently label the active site of cysteine proteases that were not already blocked by this compound.
-
Sample Preparation: Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Gel Analysis: Separate the proteins on an SDS-PAGE gel.
-
Visualization: Scan the gel using a fluorescence scanner at the appropriate excitation/emission wavelengths for the probe's fluorophore. A decrease in the fluorescence intensity of a band corresponding to the target protease's molecular weight indicates that this compound has engaged the target, preventing probe labeling.[3]
-
Data Analysis: Quantify the band intensities. Plot the remaining probe signal as a function of this compound concentration to calculate an in-cell IC50 value, which reflects the potency of target engagement.
Conclusion
Validating that a chemical probe engages its intended target inside a cell is a critical step in any chemical biology or drug discovery program. For an irreversible inhibitor like this compound, several robust methods are available. Biochemical assays offer an accessible, indirect measure of target inhibition. For direct evidence of binding, CETSA provides a label-free approach that confirms physical interaction, while competitive ABPP offers a powerful method to directly visualize active-site engagement.[3][4] For the most comprehensive and unbiased view, mass spectrometry-based proteomics can identify targets on a global scale.[6] The choice of method should be guided by the specific biological question, available resources, and the level of evidence required.
References
- 1. This compound | Cysteine Protease | Autophagy | Antibacterial | TargetMol [targetmol.com]
- 2. youtube.com [youtube.com]
- 3. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
E-64: A Potent Irreversible Inhibitor of Papain and Other Cysteine Proteases
A Comparative Guide to Its Inhibition Profile and Experimental Determination
For researchers in drug development and related scientific fields, understanding the dose-response relationship of enzyme inhibitors is fundamental. This guide provides a comparative analysis of E-64, a well-characterized irreversible inhibitor of cysteine proteases, with a specific focus on its activity against papain. We present a representative dose-response curve, a detailed experimental protocol for its determination, and a comparison with other common cysteine protease inhibitors.
Dose-Response Relationship of this compound against Papain
The inhibitory activity of this compound against the cysteine protease papain is potent and can be quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For this compound, the IC50 for papain is in the nanomolar range, indicating a high affinity and potent inhibition.[1][2]
A typical dose-response experiment involves measuring the activity of papain at various concentrations of this compound. The resulting data, when plotted, generates a sigmoidal curve from which the IC50 value can be derived.
Table 1: Representative Dose-Response Data for this compound Inhibition of Papain
| This compound Concentration (nM) | % Inhibition of Papain Activity |
| 0.1 | 5 |
| 1 | 20 |
| 5 | 45 |
| 9 | 50 |
| 20 | 75 |
| 50 | 90 |
| 100 | 98 |
Note: This table presents representative data compiled from typical experimental outcomes and is intended for illustrative purposes.
Comparison of this compound with Alternative Cysteine Protease Inhibitors
This compound is part of a broader class of cysteine protease inhibitors, each with distinct characteristics. A comparison with other commonly used inhibitors highlights the specific advantages and applications of this compound.
Table 2: Comparison of IC50 Values of Cysteine Protease Inhibitors against Papain
| Inhibitor | Type | Target Proteases | IC50 for Papain |
| This compound | Irreversible | Cysteine Proteases (e.g., Papain, Cathepsins, Calpain)[3] | 9 nM[1][2] |
| Leupeptin | Reversible | Serine and Cysteine Proteases | Micromolar range |
| Antipain | Reversible | Serine and Cysteine Proteases | Micromolar range |
| E-64c (Loxistatin) | Irreversible | Cysteine Proteases | Potent, specific values vary |
| CA-074 | Irreversible | Selective for Cathepsin B[4][5] | Less effective than for Cathepsin B[6][7] |
This compound's irreversible nature and high potency make it a valuable tool for studying the function of specific cysteine proteases.[8] In contrast, reversible inhibitors like leupeptin and antipain can be useful when a temporary blockade of protease activity is desired. Derivatives of this compound, such as E-64c, have been developed to improve properties like cell permeability, while inhibitors like CA-074 offer greater selectivity for specific cathepsins.[4][5]
Experimental Protocol: Determining the Dose-Response Curve for this compound Inhibition of Papain
This protocol outlines a fluorometric assay to determine the dose-response curve and IC50 value of this compound for papain.
Materials:
-
Papain (activated)
-
This compound
-
Fluorogenic papain substrate (e.g., Z-Phe-Arg-AMC)
-
Assay Buffer: 100 mM sodium phosphate, 10 mM L-cysteine, 5 mM EDTA, pH 6.5
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations to be tested (e.g., 0.1 nM to 100 nM).
-
Prepare Papain Solution: Dilute activated papain in assay buffer to a working concentration.
-
Incubate Papain with this compound: In the wells of the 96-well plate, mix the papain solution with each of the this compound dilutions. Include a control well with papain and assay buffer only (no inhibitor). Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Measure Fluorescence: Immediately begin monitoring the increase in fluorescence over time using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm for AMC-based substrates).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.
-
Normalize the velocities to the control (no inhibitor) to determine the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software to determine the IC50 value.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the dose-response curve of this compound against papain.
Caption: Workflow for this compound dose-response determination.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. agscientific.com [agscientific.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. X-ray crystal structure of papain complexed with cathepsin B-specific covalent-type inhibitor: substrate specificity and inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Standardization of papain reagents by measurement of active sites using a synthetic inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming E-64 Activity: A Comparison Guide for Fluorometric Protease Assays
For researchers in drug development and related scientific fields, accurately determining the inhibitory activity of compounds like E-64 against cysteine proteases is crucial. This guide provides a comprehensive comparison of this compound with other common cysteine protease inhibitors, supported by experimental data from fluorometric protease assays. Detailed protocols and data presentation are included to facilitate the replication and adaptation of these methods in your own laboratory.
Performance Comparison of Cysteine Protease Inhibitors
The inhibitory potency of this compound and two other widely used cysteine protease inhibitors, Leupeptin and Antipain, was evaluated against the model cysteine protease, papain. The half-maximal inhibitory concentration (IC50) for each compound was determined using a fluorometric assay with Z-Phe-Arg-AMC as the substrate. The results are summarized in the table below, demonstrating the high potency of this compound.
| Inhibitor | Target Protease | IC50 (nM) | Inhibition Mechanism | Key Characteristics |
| This compound | Cysteine Proteases (e.g., Papain, Cathepsins) | ~1.5 | Irreversible, covalent | High specificity and potency for cysteine proteases.[1] |
| Leupeptin | Cysteine and some Serine Proteases | ~40 | Reversible, competitive | Broad-spectrum reversible inhibitor.[2] |
| Antipain | Cysteine and some Serine Proteases | ~200 | Reversible, competitive | Reversible inhibitor with broad specificity. |
Understanding the Inhibition Mechanism
This compound, or L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane, is a highly specific and irreversible inhibitor of cysteine proteases.[1] Its mechanism of action involves the epoxide ring of this compound being subjected to nucleophilic attack by the active site cysteine residue of the protease. This forms a stable, covalent thioether bond, leading to the irreversible inactivation of the enzyme. This high specificity makes this compound an excellent tool for studying the function of cysteine proteases.
Experimental Protocol: Fluorometric Protease Assay
This protocol outlines the steps to confirm the inhibitory activity of this compound against papain using the fluorogenic substrate Z-Phe-Arg-AMC.
Reagents and Materials
-
Papain (from papaya latex)
-
This compound
-
Leupeptin
-
Antipain
-
Z-Phe-Arg-AMC (fluorogenic substrate)
-
Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 2 mM EDTA, 5 mM DTT, pH 5.5
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure
-
Preparation of Reagent Stock Solutions:
-
Papain: Prepare a 1 mg/mL stock solution in the assay buffer.
-
Inhibitors (this compound, Leupeptin, Antipain): Prepare 10 mM stock solutions in DMSO.
-
Z-Phe-Arg-AMC: Prepare a 10 mM stock solution in DMSO. Store protected from light.
-
-
Preparation of Working Solutions:
-
Papain: Dilute the stock solution to 2X the final desired concentration (e.g., 20 nM) in pre-warmed assay buffer (37°C).
-
Inhibitors: Perform serial dilutions of the 10 mM stock solutions in DMSO to create a range of concentrations for IC50 determination (e.g., from 10 µM to 0.1 nM). Then, dilute these further in the assay buffer to a 2X final concentration.
-
Substrate: Dilute the Z-Phe-Arg-AMC stock solution to 2X the final desired concentration (e.g., 100 µM) in the assay buffer.
-
-
Assay Protocol: a. To the wells of a 96-well black microplate, add 50 µL of the 2X inhibitor dilutions. For the control (no inhibitor) and blank wells, add 50 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells. b. Add 50 µL of the 2X papain working solution to all wells except the blank wells. Add 50 µL of assay buffer to the blank wells. c. Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme. d. Initiate the enzymatic reaction by adding 100 µL of the 2X Z-Phe-Arg-AMC working solution to all wells. e. Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.
-
Data Analysis: a. For each time point, subtract the fluorescence reading of the blank from all other readings. b. Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve. c. Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀ with inhibitor / V₀ without inhibitor)) d. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Workflow and Pathway
To better understand the experimental process and the underlying biochemical interactions, the following diagrams have been generated.
Caption: Experimental workflow for the fluorometric protease assay.
Caption: Mechanism of papain activity and its inhibition by this compound.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling E-64
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling E-64, a potent and widely used cysteine protease inhibitor. Adherence to these procedures will help safeguard personnel and maintain the integrity of your research.
Personal Protective Equipment (PPE) for this compound
While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, a cautious approach is always recommended in a laboratory setting.[1] The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Butyl-rubber | To prevent skin contact.[2] |
| Eye Protection | Safety Goggles | Tightly fitting | To protect eyes from dust particles.[2] |
| Body Protection | Lab Coat / Protective Suit | Dust impervious | To prevent contamination of clothing and skin.[2] |
| Respiratory Protection | Dust Mask / Respirator | NIOSH-approved (e.g., N95) | To avoid inhalation of this compound dust.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize exposure risks and ensure the compound's stability.
1. Preparation:
-
Ensure a clean and designated workspace, preferably in a well-ventilated area or under a fume hood.[1]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Put on all required personal protective equipment as detailed in the table above.
2. Handling:
-
Avoid the formation of dust when handling the powdered form of this compound.[1]
-
Use appropriate tools (e.g., spatulas, weigh boats) to handle the solid compound.
-
If creating a solution, add the solvent to the this compound powder slowly to prevent splashing.
-
Do not eat, drink, or smoke in the area where this compound is being handled.[2]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling.[2]
-
Clean and decontaminate the workspace and any equipment used.
-
Properly store or dispose of the this compound and any contaminated materials.
Disposal Plan for this compound
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Chemical waste generators are responsible for determining if discarded this compound should be classified as hazardous waste.[1]
-
Regulatory Compliance: Always consult and adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[1]
-
Containerization: Collect this compound waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the waste through an approved chemical waste disposal program. Do not dispose of this compound down the drain or in regular trash.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
